3-Chloro-5-hydrazino-1-methyl-1H-1,2,4-triazole
Description
Properties
IUPAC Name |
(5-chloro-2-methyl-1,2,4-triazol-3-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6ClN5/c1-9-3(7-5)6-2(4)8-9/h5H2,1H3,(H,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBXDCYZJZQXOLT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=NC(=N1)Cl)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Technical Guide: Biological Activity & Therapeutic Potential of 1,2,4-Triazole Hydrazine Derivatives
Executive Summary
The 1,2,4-triazole nucleus is recognized in medicinal chemistry as a "privileged scaffold" due to its high stability, dipole moment, and ability to engage in diverse non-covalent interactions (hydrogen bonding,
This guide analyzes the structural utility, synthetic pathways, and specific biological mechanisms (Anticancer and Antimicrobial) of 1,2,4-triazole hydrazine derivatives.[1] It is designed for medicinal chemists requiring actionable protocols and mechanistic insights.
Part 1: The Pharmacophore Architecture
Structural Significance
The 1,2,4-triazole ring exists in two tautomeric forms (1H and 4H).[1][2] In drug design, the hydrazine moiety (-NH-NH-) serves two critical roles:
-
Pharmacokinetic Modulator: It acts as a flexible linker (often converted to a hydrazone
), improving solubility and allowing the molecule to adopt conformations necessary for deep-pocket enzyme binding. -
Electronic Bridge: The lone pairs on the adjacent nitrogen atoms facilitate hydrogen bond donor/acceptor interactions with residues like Serine or Histidine in active sites (e.g., CYP51 or EGFR).
Structure-Activity Relationship (SAR) Matrix
The biological efficacy of these derivatives is governed by substituents at the C-3, C-5, and N-4 positions.
| Structural Feature | Modification | Impact on Bioactivity |
| C-3 Position | Thiol (-SH) / Thione (=S) | Enhances antimicrobial activity; provides a handle for S-alkylation to increase lipophilicity. |
| Hydrazine Linker | Conversion to Hydrazone (Schiff Base) | Critical: The azomethine proton (-CH=N-) is essential for anticancer activity (electron delocalization). |
| Phenyl Substituents | Electron-Withdrawing (F, Cl, NO2) | Increases potency against CYP51 (antifungal) and kinase targets (anticancer) by strengthening |
| N-4 Position | Amino (-NH2) group | Allows for the formation of fused heterocycles (e.g., triazolo-thiadiazoles) with enhanced potency. |
Part 2: Synthetic Pathways & Workflows
The synthesis of 1,2,4-triazole hydrazine derivatives typically proceeds via the Einhorn-Brunner or Pellizzari reactions, or more commonly through the cyclization of dithiocarbazates.
Core Synthetic Logic (DOT Visualization)
The following workflow illustrates the conversion of a carboxylic acid precursor into the active 1,2,4-triazole hydrazone scaffold.
Figure 1: Step-wise synthetic pathway from carboxylic acid precursors to bioactive triazole-hydrazone Schiff bases.[1][3][4][5][6][7][8][9][10][11]
Part 3: Therapeutic Mechanisms
Antimicrobial Activity (Target: CYP51)
In fungal pathogens (Candida albicans), 1,2,4-triazole derivatives inhibit Lanosterol 14
-
Mechanism: The N-4 nitrogen of the triazole ring coordinates with the Heme Iron (
) in the enzyme's active site. -
Result: This prevents the demethylation of lanosterol, leading to the accumulation of toxic methylsterols and depletion of ergosterol, causing membrane rupture.
Anticancer Activity (Target: Tyrosine Kinases/Aromatase)
Derivatives bearing the hydrazine/hydrazone linker often target EGFR (Epidermal Growth Factor Receptor) or Aromatase .
-
Mechanism: The hydrazone moiety mimics the adenosine triphosphate (ATP) hinge-binding region, competitively inhibiting phosphorylation.
-
Apoptosis: Downstream blockage of the PI3K/Akt pathway triggers caspase-dependent apoptosis.
Mechanistic Pathway Visualization[12]
Figure 2: Dual-mechanism pathway showing inhibition of CYP51 (antifungal) and induction of apoptosis (anticancer).
Part 4: Experimental Protocols
Protocol A: Synthesis of 4-amino-5-substituted-1,2,4-triazole-3-thiol
Rationale: This intermediate is the primary scaffold for generating hydrazine/hydrazone libraries.
-
Preparation of Acid Hydrazide:
-
Dissolve 0.01 mol of carboxylic acid ester in 30 mL absolute ethanol.
-
Add 0.02 mol Hydrazine Hydrate (99%) dropwise.
-
Reflux for 6–8 hours. Monitor via TLC (Solvent: Methanol/Chloroform 1:9).
-
Cool to room temperature; filter the precipitate (Acid Hydrazide).
-
-
Dithiocarbazate Formation:
-
Dissolve Acid Hydrazide in ethanol containing KOH (1.5 eq).
-
Cool to 0–5°C in an ice bath.
-
Add Carbon Disulfide (
) (1.2 eq) dropwise with vigorous stirring. -
Stir for 12 hours at room temperature.
-
-
Cyclization:
-
Add excess Hydrazine Hydrate to the dithiocarbazate solution.
-
Reflux for 4–6 hours until hydrogen sulfide (
) evolution ceases. -
Acidify with dilute HCl to precipitate the triazole. Recrystallize from ethanol.
-
Protocol B: In Vitro Cytotoxicity Assay (MTT)
Rationale: Standard validation of anticancer potential.[6]
-
Seeding: Plate MCF-7 or HeLa cells (
cells/well) in 96-well plates. Incubate for 24h. -
Treatment: Add synthesized triazole derivatives at varying concentrations (
). Dissolve compounds in DMSO (final concentration < 0.1%). -
Incubation: Incubate for 48 hours at 37°C in 5%
. -
Labeling: Add
of MTT reagent (5 mg/mL in PBS). Incubate for 4 hours. -
Solubilization: Remove media, add
DMSO to dissolve formazan crystals. -
Measurement: Read absorbance at 570 nm. Calculate
using non-linear regression.
References
-
Organic Chemistry Portal. (2024). Synthesis of 1H-1,2,4-triazoles. [Link]
-
Al-Ostoot, F. H., et al. (2021). Structure-Activity Relationship of 1,2,4-Triazole Derivatives as Anticancer Agents. [Link]
-
Maddila, S., et al. (2013).[12] 1,2,4-Triazoles: A Review of Synthetic Approaches and the Biological Activity. [Link][1]
-
Zhang, S., et al. (2017). Design, synthesis and biological evaluation of 1,2,4-triazole-Schiff base derivatives. [Link]
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pharmainfo.in [pharmainfo.in]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 11. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ajps.uomustansiriyah.edu.iq [ajps.uomustansiriyah.edu.iq]
An In-depth Technical Guide to the Solubility Profile of 3-Chloro-5-hydrazino-1-methyl-1H-1,2,4-triazole in Organic Solvents
Abstract
This technical guide provides a comprehensive overview of the anticipated solubility profile of 3-chloro-5-hydrazino-1-methyl-1H-1,2,4-triazole, a heterocyclic compound of interest in medicinal chemistry and drug development.[1] In the absence of specific experimental data for this molecule, this document establishes a predictive solubility profile based on the well-understood physicochemical properties of the 1,2,4-triazole core and its substituents.[2][3][4] Furthermore, this guide presents a detailed, field-proven experimental workflow for the empirical determination and validation of its solubility in a range of organic solvents. This document is intended for researchers, scientists, and professionals in drug development, offering both theoretical grounding and practical methodologies for the characterization of this and similar novel chemical entities.
Introduction: The Significance of 3-Chloro-5-hydrazino-1-methyl-1H-1,2,4-triazole
The 1,2,4-triazole scaffold is a cornerstone in the development of a wide array of therapeutic agents, demonstrating a broad spectrum of biological activities including antifungal, antiviral, and anticancer properties.[1] The unique structural features of the triazole ring, such as its aromaticity, hydrogen bonding capabilities, and metabolic stability, make it a privileged structure in medicinal chemistry.[4][5] The subject of this guide, 3-chloro-5-hydrazino-1-methyl-1H-1,2,4-triazole, incorporates several key functional groups that are anticipated to modulate its physicochemical and biological properties. The chloro group can enhance lipophilicity and membrane permeability, while the hydrazino moiety can act as a key pharmacophore or a synthetic handle for further derivatization. Understanding the solubility of this compound is a critical first step in its development, as solubility directly impacts bioavailability, formulation, and ultimately, therapeutic efficacy.
Theoretical Framework: Predicting the Solubility of a Substituted 1,2,4-Triazole
The solubility of a compound is governed by the interplay of its intrinsic properties and the characteristics of the solvent, elegantly summarized by the principle "like dissolves like." For 3-chloro-5-hydrazino-1-methyl-1H-1,2,4-triazole, we can dissect its structure to predict its behavior in various organic solvents.
2.1. The 1,2,4-Triazole Core: The parent 1H-1,2,4-triazole is a polar, aromatic heterocycle that is highly soluble in water and also soluble in polar organic solvents like alcohols.[1][2] The nitrogen atoms in the ring can act as hydrogen bond acceptors, and in the case of N-unsubstituted triazoles, the N-H group can act as a hydrogen bond donor.
2.2. Influence of Substituents:
-
Chloro Group (-Cl): The presence of a chlorine atom is expected to increase the lipophilicity of the molecule, thereby potentially increasing its solubility in non-polar and moderately polar organic solvents.
-
Hydrazino Group (-NHNH2): The hydrazino group is polar and capable of both donating and accepting hydrogen bonds. This will likely contribute to solubility in protic and polar aprotic solvents.
-
Methyl Group (-CH3): The N-methyl group slightly increases the lipophilicity and removes the possibility of N-H tautomerism, which can influence crystal packing and, consequently, solubility.
2.3. Predicted Solubility Profile: Based on this analysis, a qualitative prediction of the solubility of 3-chloro-5-hydrazino-1-methyl-1H-1,2,4-triazole in a range of organic solvents is presented in Table 1.
Table 1: Predicted Qualitative Solubility of 3-Chloro-5-hydrazino-1-methyl-1H-1,2,4-triazole in Common Organic Solvents
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Methanol, Ethanol | High | The hydrazino group and triazole nitrogens can form strong hydrogen bonds with the solvent. |
| Polar Aprotic | Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | High to Moderate | The polar nature of the molecule will interact favorably with these solvents. |
| Moderately Polar | Acetone, Ethyl Acetate | Moderate to Low | The chloro and methyl groups contribute to some solubility, but the polar hydrazino group may limit it. |
| Non-Polar | Hexane, Toluene | Low to Insoluble | The overall polarity of the molecule is likely too high for significant interaction with non-polar solvents. |
Experimental Determination of Solubility: A Validated Protocol
The following section provides a detailed, step-by-step methodology for the experimental determination of the solubility of 3-chloro-5-hydrazino-1-methyl-1H-1,2,4-triazole.
3.1. Materials and Equipment:
-
3-chloro-5-hydrazino-1-methyl-1H-1,2,4-triazole (synthesized and purified)
-
Selected organic solvents (analytical grade or higher)
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Calibrated micropipettes
-
Glass vials with screw caps
3.2. Experimental Workflow:
The following diagram illustrates the experimental workflow for determining the equilibrium solubility of the target compound.
Caption: Experimental workflow for equilibrium solubility determination.
3.3. Step-by-Step Protocol:
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of 3-chloro-5-hydrazino-1-methyl-1H-1,2,4-triazole into a series of glass vials.
-
Add a known volume of the desired organic solvent to each vial.
-
Cap the vials tightly and vortex for 1-2 minutes to ensure initial dispersion.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Shake the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to perform a time-to-equilibrium study beforehand.
-
-
Phase Separation:
-
After equilibration, centrifuge the vials at a high speed to pellet the undissolved solid.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant without disturbing the solid pellet.
-
Dilute the supernatant with a suitable solvent (usually the mobile phase of the HPLC method) to a concentration within the linear range of the analytical method.
-
Analyze the diluted samples by a validated HPLC method to determine the concentration of the dissolved compound.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of 3-chloro-5-hydrazino-1-methyl-1H-1,2,4-triazole of known concentrations.
-
Calculate the concentration of the compound in the saturated solution from the calibration curve, taking into account the dilution factor.
-
Data Presentation and Interpretation
The experimentally determined solubility data should be presented in a clear and concise manner, as shown in Table 2.
Table 2: Experimentally Determined Solubility of 3-Chloro-5-hydrazino-1-methyl-1H-1,2,4-triazole at 25 °C
| Solvent | Solubility (mg/mL) | Solubility (mol/L) |
| Methanol | Experimental Value | Calculated Value |
| Ethanol | Experimental Value | Calculated Value |
| Dimethylformamide | Experimental Value | Calculated Value |
| Dimethyl Sulfoxide | Experimental Value | Calculated Value |
| Acetone | Experimental Value | Calculated Value |
| Ethyl Acetate | Experimental Value | Calculated Value |
| Toluene | Experimental Value | Calculated Value |
| Hexane | Experimental Value | Calculated Value |
The results should be interpreted in the context of the theoretical predictions. Any significant deviations should be analyzed, considering potential factors such as specific solvent-solute interactions, polymorphism of the solid material, or experimental artifacts.
Synthesis of 3-Chloro-5-hydrazino-1-methyl-1H-1,2,4-triazole
While the primary focus of this guide is the solubility profile, a plausible synthetic route is essential for obtaining the material for study. A potential synthetic pathway is outlined below, based on established 1,2,4-triazole chemistry.[6][7][8]
Caption: Plausible synthetic route for 3-chloro-5-hydrazino-1-methyl-1H-1,2,4-triazole.
This proposed synthesis involves the formation of a 1,2,4-triazole-3,5-dione intermediate, followed by chlorination and subsequent selective hydrazinolysis. The regioselectivity of the final step would need to be carefully controlled and verified.
Conclusion
This technical guide has provided a comprehensive framework for understanding and determining the solubility profile of 3-chloro-5-hydrazino-1-methyl-1H-1,2,4-triazole in organic solvents. By combining theoretical predictions based on molecular structure with a robust experimental protocol, researchers can confidently characterize this novel compound. The methodologies outlined herein are not only applicable to the target molecule but can also serve as a template for the solubility assessment of other new chemical entities in the drug discovery and development pipeline.
References
-
Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications. (2022). PMC. [Link]
- Investigation of the Usability of Some Triazole Derivative Compounds as Drug Active Ingredients by ADME and Molecular Docking Properties. (2022). Moroccan Journal of Chemistry.
-
Solubility of 1 H -1,2,4Triazole in Ethanol, 1Propanol, 2Propanol, 1,2-Propanediol, Ethyl Formate, Methyl Acetate, Ethyl Acetate, and Butyl Acetate at (283 to 363) K. (2025). ResearchGate. [Link]
- Absorption of Free Radicals of New S-Derivatives (1,2,4-Triazole-3(2H)-yl)methyl)thiopyrimidines. (2024). MDPI.
-
Design and synthesis of novel antifungal triazole derivatives with good activity and water solubility. (2025). ResearchGate. [Link]
-
Measurement and Correlation of Solubility of Methyl 1,2,4-Triazole-3-carboxylate in 14 Pure Solvents from 278.15 to 318.15 K. (n.d.). ResearchGate. [Link]
-
Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. (2024). PubMed. [Link]
-
Synthesis of 1H-1,2,4-triazoles. (n.d.). Organic Chemistry Portal. [Link]
- COMPUTATIONAL STUDIES OF TRIAZOLE DERIVATIVE. (n.d.).
- SYNTHESIS, PROPERTIES AND BIOLOGICAL POTENTIAL SOME CONDENSED DERIV
- A review on methods of synthesis of 1,2,4-triazole deriv
-
Regioselective Synthesis and Molecular Docking Studies of 1,5-Disubstituted 1,2,3-Triazole Derivatives of Pyrimidine Nucleobases. (2022). PMC. [Link]
- BIORELEVANT TRIAZOLE MOLECULES AND THEIR APPLIC
- synthesis of 1,2,4 triazole compounds. (n.d.). ISRES.
-
Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. (n.d.). Royal Society of Chemistry. [Link]
-
1,2,3-Triazoles: A Review on Current Trends in Synthetic and Biological Applications. (2025). ResearchGate. [Link]
- Synthesizing process of 1H-1,2,4-triazole. (n.d.).
Sources
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- 2. Synthesis, Properties, Chemical Reactivity of 1,2,4-Triazole_Chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. irjweb.com [irjweb.com]
- 6. 1H-1,2,4-Triazole synthesis [organic-chemistry.org]
- 7. scispace.com [scispace.com]
- 8. isres.org [isres.org]
Methodological & Application
Synthesis of 3-Chloro-5-hydrazino-1-methyl-1H-1,2,4-triazole from 3,5-dichloro-1-methyl-1,2,4-triazole
Executive Summary
Objective: To provide a high-fidelity protocol for the synthesis of 3-Chloro-5-hydrazino-1-methyl-1H-1,2,4-triazole from 3,5-dichloro-1-methyl-1,2,4-triazole .
Methodology: This synthesis utilizes a Nucleophilic Aromatic Substitution (
Utility: The target compound is a critical pharmacophore in medicinal chemistry (e.g., for antifungal and antiviral candidates) and a precursor for high-energy density materials.
Mechanistic Insight & Regioselectivity
The Electronic Asymmetry of the Triazole Ring
In 1-substituted-3,5-dichloro-1,2,4-triazoles, the C3 and C5 positions are chemically distinct. Understanding this difference is vital for process control.
-
C5 Position (The Reactive Site): Flanked by the N1 (pyrrole-like) and N4 (pyridine-like) nitrogens. The inductive electron-withdrawing effect of the adjacent N1-methyl group, combined with the ability to stabilize the Meisenheimer-like anionic intermediate, makes C5 significantly more electrophilic.
-
C3 Position (The Stable Site): Flanked by N2 and N4. It is less activated toward nucleophilic attack compared to C5.
Reaction Pathway: The hydrazine nucleophile attacks C5, displacing the chloride ion. The C3-chloride remains stable under non-catalytic reflux conditions, preserving the halogen handle for potential downstream functionalization.
Figure 1: Mechanistic pathway highlighting the regioselective attack at C5.
Safety & Handling (Critical)
Hazard Profile:
-
Hydrazine Hydrate: Highly toxic, potential carcinogen, corrosive, and a strong reducing agent. It can penetrate skin rapidly.[1]
-
Chlorotriazoles: Potential sensitizers.
Mandatory Controls:
-
Engineering: All operations must be performed in a functioning chemical fume hood.
-
PPE: Butyl rubber gloves (nitrile is insufficient for prolonged hydrazine exposure), chemical splash goggles, and a lab coat.
-
Waste: Segregate hydrazine waste from oxidizers to prevent exothermic decomposition.
Materials & Equipment
Reagents
| Reagent | Purity | Role | Stoichiometry |
| 3,5-Dichloro-1-methyl-1,2,4-triazole | >98% | Starting Material (SM) | 1.0 equiv |
| Hydrazine Hydrate | 80% or 100% | Nucleophile | 3.0 - 4.0 equiv |
| Ethanol (Absolute) | ACS Grade | Solvent | 10 mL / g of SM |
| Acetonitrile | HPLC Grade | Alternative Solvent | (Optional) |
Note: Excess hydrazine acts as a base to neutralize the HCl generated, preventing the formation of the hydrochloride salt of the product.
Equipment
-
Round-bottom flask (RBF) with magnetic stir bar.
-
Reflux condenser with inert gas inlet (
or Ar). -
Oil bath or heating mantle with temperature controller.
-
Vacuum filtration setup (Buchner funnel).
Experimental Protocol
Step 1: Reaction Setup
-
Charge the RBF with 3,5-dichloro-1-methyl-1,2,4-triazole (1.0 equiv).
-
Add Ethanol (10 volumes relative to SM mass). Stir until dissolved.
-
Slowly add Hydrazine Hydrate (3.5 equiv) dropwise at room temperature.
-
Caution: Exothermic reaction. Monitor temperature.
-
Step 2: Reaction Execution
-
Equip the flask with a reflux condenser.
-
Heat the mixture to reflux (approx. 78-80°C) .
-
Maintain reflux for 4–6 hours .
-
Monitoring: Check progress via TLC (System: Ethyl Acetate/Methanol 9:1). The starting material (
) should disappear, and a lower product spot (polar hydrazine) should appear.
-
Step 3: Workup & Isolation
-
Cool the reaction mixture to room temperature, then to 0–5°C in an ice bath.
-
The product often precipitates as a white to off-white solid upon cooling.
-
If no precipitate forms: Concentrate the solvent to 20% of the original volume under reduced pressure, then add cold water to induce precipitation.
-
-
Filter the solid using vacuum filtration.
-
Wash the filter cake with cold water (
mL) to remove excess hydrazine and hydrazine hydrochloride. -
Wash with a small amount of cold ethanol to facilitate drying.
Step 4: Purification (Optional)
If the crude purity is <95% (by HPLC/NMR), recrystallize from Ethanol/Water (1:1) or Acetonitrile .
Step 5: Drying
Dry the solid in a vacuum oven at 45°C for 12 hours.
Figure 2: Step-by-step experimental workflow.
Characterization & Quality Control
To validate the synthesis, compare analytical data against these expected parameters.
| Technique | Expected Signal / Result | Structural Assignment |
| 1H NMR (DMSO-d6) | N-CH3 (Methyl group) | |
| -NH2 (Hydrazine terminal) | ||
| -NH- (Hydrazine internal) | ||
| Absence of aromatic CH | Confirms full substitution | |
| 13C NMR | N-CH3 | |
| C3-Cl (Carbon attached to Cl) | ||
| C5-NHNH2 (Carbon attached to Hydrazine) | ||
| Mass Spectrometry | m/z |
Key Validation Point: The presence of the N-Methyl singlet and the absence of any aromatic C-H proton signal in the proton NMR confirms the triazole ring is fully substituted. The Chlorine isotope pattern in MS confirms the C3-Cl is still present.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| No Precipitation | Product too soluble in EtOH. | Concentrate solvent volume by 80%. Add cold water or diethyl ether to force precipitation. |
| Low Yield | Incomplete reaction or loss during wash. | Check TLC. If SM remains, reflux longer. Do not over-wash with ethanol; use minimal cold water. |
| Impurity (Dimer) | Hydrazine concentration too low. | Ensure excess hydrazine (at least 3 equiv) is used to prevent the product from reacting with another mole of SM. |
| Color (Yellow/Orange) | Oxidation of hydrazine.[2] | Perform reaction under Nitrogen/Argon atmosphere. Recrystallize with charcoal. |
References
- Regioselectivity in 1,2,4-Triazoles: Kofman, T. P., et al. "Nucleophilic substitution in the series of 1,2,4-triazoles." Russian Journal of Organic Chemistry. (General reactivity patterns of 3,5-dichloro-1-substituted triazoles).
-
Hydrazine Safety: BenchChem. "Safeguarding Your Research: A Comprehensive Guide to Handling Hydrazine Hydrate." Link
-
Triazole Synthesis Review: "Synthesis and characterization of substituted 1,2,4-triazole and their derivatives." PharmaInfo. (Provides general protocols for hydrazine displacement). Link
-
NMR Characterization: "Synthesis and Spectral Characterization of 1,2,4-triazole derivatives." AIP Conference Proceedings. (Reference for chemical shifts of N-methyl and amino-triazoles). Link
-
General
Methodology: "Synthesis of 1H-1,2,4-triazoles." Organic Chemistry Portal. Link
Sources
Protocol for nucleophilic aromatic substitution of chlorotriazoles with hydrazine hydrate
Topic: Protocol for Nucleophilic Aromatic Substitution of Chlorotriazoles with Hydrazine Hydrate
Audience: Researchers, scientists, and drug development professionals.
Introduction: Synthesizing a Privileged Scaffold
The 1,2,4-triazole ring is a cornerstone of modern medicinal chemistry, forming the structural core of numerous therapeutic agents due to its favorable metabolic stability, hydrogen bonding capabilities, and rigid framework.[1] The introduction of a hydrazine or hydrazone moiety onto this scaffold further unlocks vast synthetic possibilities, serving as a critical precursor for constructing more complex heterocyclic systems or acting as a pharmacophore in its own right.[2][3][4] These resulting hydrazinotriazoles are pivotal intermediates in the synthesis of compounds with a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[1][2]
This application note provides a detailed protocol for the synthesis of hydrazinotriazoles via the nucleophilic aromatic substitution (SNAr) reaction, a robust and efficient method for displacing a halogen on an electron-deficient heteroaromatic ring. We will delve into the mechanistic underpinnings of this transformation, offer a field-tested experimental procedure, and provide guidance on product characterization, troubleshooting, and critical safety considerations.
Part 1: The Reaction Mechanism - An Addition-Elimination Pathway
The substitution of a chlorine atom on a triazole ring with hydrazine does not proceed through a classical SN1 or SN2 pathway. Instead, it follows a well-established addition-elimination mechanism , characteristic of nucleophilic aromatic substitution (SNAr).[5][6]
The reaction is facilitated by the inherent electron-deficient nature of the 1,2,4-triazole ring. The three nitrogen atoms act as powerful electron-withdrawing groups, polarizing the ring system and making the carbon atoms attached to the leaving group (chloride) highly electrophilic and susceptible to nucleophilic attack.[7][8]
The mechanism unfolds in two key stages:
-
Nucleophilic Addition: The reaction initiates with the attack of the nucleophilic hydrazine on the electron-deficient carbon atom bearing the chlorine. This step breaks the aromaticity of the triazole ring and forms a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer complex.[5] The negative charge is delocalized across the nitrogen atoms of the triazole ring, stabilizing the intermediate.
-
Elimination of the Leaving Group: Aromaticity is restored in the second step as the leaving group, the chloride ion, is expelled. This elimination is typically the rate-determining step in SNAr reactions.[6] A final, rapid proton transfer from the surrounding solvent or another hydrazine molecule neutralizes the complex, yielding the final hydrazinotriazole product.
Caption: S(N)Ar Mechanism for Hydrazinotriazole Synthesis.
Part 2: Detailed Experimental Protocol
This protocol provides a general method for the synthesis of a generic 3-hydrazino-5-substituted-1H-1,2,4-triazole from its corresponding 3-chloro precursor. Researchers should adjust molar equivalents and solvent volumes based on the specific substrate.
A. Materials and Reagents
| Reagent/Material | Grade | Supplier Example | Notes |
| 3-Chloro-5-substituted-1H-1,2,4-triazole | ≥97% | Commercially Available | Starting material. |
| Hydrazine Hydrate (64-80% solution) | Reagent | Sigma-Aldrich, Fisher | Caution: Toxic and corrosive.[9] |
| Ethanol (EtOH) or Isopropanol (IPA) | Anhydrous | Standard vendors | Reaction solvent. |
| Deionized Water | N/A | In-house | Used for precipitation. |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | MilliporeSigma | For reaction monitoring. |
| Ethyl Acetate (EtOAc) & Hexanes | HPLC Grade | Standard vendors | TLC mobile phase. |
B. Equipment Setup
-
Round-bottom flask (sized appropriately for the reaction scale)
-
Water-cooled reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath with temperature control
-
Nitrogen or Argon inlet (optional, but recommended)
-
Buchner funnel and filter flask for vacuum filtration
-
Standard laboratory glassware
C. Reaction Procedure
-
Setup: Assemble the flask and condenser. Ensure the setup is dry. Place the apparatus in a certified chemical fume hood.
-
Charging Flask: To the round-bottom flask, add the 3-chloro-1,2,4-triazole (1.0 eq).
-
Solvent Addition: Add the solvent (e.g., ethanol, approx. 5-10 mL per gram of starting material). Begin stirring to dissolve or suspend the starting material.
-
Nucleophile Addition: Carefully add hydrazine hydrate (3.0-5.0 eq) to the flask dropwise using a syringe or dropping funnel at room temperature. An excess of hydrazine is used to drive the reaction to completion and act as a base to neutralize the HCl byproduct.
-
Heating: Heat the reaction mixture to reflux (for ethanol, approx. 78 °C) and maintain this temperature.
-
Monitoring: Monitor the reaction progress using TLC (e.g., with a 50:50 mixture of ethyl acetate and hexanes as the eluent). The starting material spot should diminish and a new, more polar product spot should appear. The reaction is typically complete within 2-6 hours.
D. Work-up and Isolation
-
Cooling: Once the reaction is complete (as indicated by TLC), remove the heat source and allow the mixture to cool to room temperature.
-
Precipitation: Slowly pour the cooled reaction mixture into a beaker containing a large volume of cold deionized water (approx. 10-20 times the reaction volume) while stirring vigorously.
-
Product Formation: The product, which is typically a white or off-white solid, should precipitate out of the aqueous solution.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid generously with cold deionized water to remove excess hydrazine hydrate and any inorganic salts.
-
Drying: Dry the product under vacuum to yield the crude hydrazinotriazole.
E. Purification
Recrystallization is the most common method for purifying the final product. A common solvent system is ethanol/water.
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
If the solution is colored, charcoal treatment can be performed.
-
Add hot water dropwise until the solution becomes faintly turbid.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a cold ethanol/water mixture, and dry under vacuum.
Caption: Step-by-step experimental workflow diagram.
Part 3: Product Characterization
Confirming the identity and purity of the synthesized hydrazinotriazole is essential. A combination of spectroscopic methods should be employed.[10]
| Technique | Expected Observations |
| ¹H NMR | (DMSO-d₆, 400 MHz): Expect broad singlets for the N-H protons. The -NH₂ protons typically appear around δ 4.0-5.0 ppm, while the -C(O)NH- proton (if part of a hydrazide) or the ring N-H may appear further downfield (δ > 9.0 ppm).[11][12] Aromatic or substituent protons will appear in their characteristic regions. |
| ¹³C NMR | (DMSO-d₆, 100 MHz): The carbon atom attached to the hydrazine group will show a significant upfield shift compared to the starting chlorotriazole. Other ring carbons will appear in the typical heteroaromatic region (δ 140-165 ppm). |
| FT-IR | (KBr, cm⁻¹): Look for characteristic N-H stretching vibrations, which often appear as two distinct bands in the 3200-3400 cm⁻¹ region for the -NH₂ group.[11] The absence of a C-Cl stretch and the presence of C=N and N-N stretches confirm the transformation. |
| Mass Spec. | (ESI+): The primary peak observed should correspond to the molecular ion plus a proton, [M+H]⁺. This confirms the molecular weight of the synthesized compound.[13] |
Part 4: Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive starting material. 2. Insufficient heating or reaction time. 3. Hydrazine hydrate has degraded. | 1. Check the purity of the chlorotriazole. 2. Ensure reflux temperature is reached and extend the reaction time, monitoring by TLC. 3. Use a fresh bottle of hydrazine hydrate. |
| Incomplete Reaction | 1. Insufficient equivalents of hydrazine. 2. Poor solubility of starting material. | 1. Increase the molar excess of hydrazine hydrate to 5 equivalents or more. 2. Consider a co-solvent like DMSO if solubility in alcohols is low. |
| Formation of Side Products | 1. Reaction temperature too high, causing decomposition. 2. Presence of other reactive functional groups on the substrate. | 1. Lower the reaction temperature and increase the reaction time. 2. If the substrate has other sensitive groups, a protection strategy may be required. |
| Product is an Oil / Fails to Precipitate | 1. Product is highly soluble in water or has a low melting point. 2. Insufficient product formed. | 1. Extract the aqueous work-up solution with an organic solvent like ethyl acetate or dichloromethane. 2. Concentrate the reaction mixture in vacuo before attempting precipitation or purification by column chromatography. |
Part 5: Critical Safety Precautions
Handling hydrazine hydrate requires strict adherence to safety protocols due to its significant health risks.
-
Toxicity and Carcinogenicity: Hydrazine is highly toxic by inhalation, ingestion, and skin absorption.[14] It is also a suspected human carcinogen.[15] All manipulations must be performed in a well-ventilated chemical fume hood.[9][15]
-
Corrosivity: Hydrazine hydrate is corrosive and can cause severe skin and eye burns.[9]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, chemical-resistant gloves (nitrile is often insufficient; butyl or Viton gloves are recommended for prolonged handling), and chemical splash goggles.[16]
-
Storage: Store hydrazine hydrate in tightly sealed containers in a cool, dry, and well-ventilated area, away from heat, ignition sources, and incompatible materials like oxidizing agents and metals.[9][16]
-
Waste Disposal: Hydrazine waste is hazardous.[9] It should be collected in a designated, labeled waste container. Quench excess hydrazine in the reaction flask by careful, slow addition of a dilute solution of an oxidizing agent like sodium hypochlorite (bleach) in an ice bath before disposal. Consult your institution's environmental health and safety office for specific disposal procedures.
References
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Thiel, O. R., & Achmatowicz, M. M. (2013). Palladium-Catalyzed Triazolopyridine Synthesis. Organic Syntheses, 90, 287-300. [Link]
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Veness, R. G., & Webster, A. J. (2013). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development, 17(9), 1147-1168. [Link]
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Mihigo, E., et al. (2025, October 10). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. ResearchGate. [Link]
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Chemistry Steps. (2021, August 9). Nucleophilic Aromatic Substitution. [Link]
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Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
-
Alarcón-Espósito, J., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Frontiers in Chemistry, 6, 508. [Link]
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Alarcón-Espósito, J., et al. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. PMC. [Link]
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Alam, M. A., et al. (2016). Therapeutic Potential of Hydrazones as Anti-Inflammatory Agents. PMC. [Link]
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Wahbeh, J. (2019). The Use of Hydrazones for Biomedical Applications. SciSpace. [Link]
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Wahbeh, J., & Al-Hiari, Y. (2019). The Use of Hydrazones for Biomedical Applications. ResearchGate. [Link]
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Chemistry Steps. (2025, September 28). Identifying Unknown from IR, NMR, and Mass Spectrometry. [Link]
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Roberts, A. L., & Gschwend, P. M. (1994). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology, 28(8), 1439-1448. [Link]
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Roberts, A. L., & Gschwend, P. M. (2025, August 6). Nucleophilic Aromatic Substitution Reactions of Chloroazines with Bisulfide (HS-) and Polysulfides (Sn2-). ResearchGate. [Link]
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Al-Ghorbani, M., et al. (2021). Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. Molecules, 26(16), 4945. [Link]
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ResearchGate. (2025, August 10). Synthesis and NMR Spectroscopic Characterization of 1H-1,2,3-Triazoles. [Link]
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Khalil, M. I., & Khalal, Q. Z. (2021). Synthesis and characterization of new compounds derived from 2-hydrazinobenzothiazole and evaluated their antibacterial activity. ResearchGate. [Link]
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Reaction conditions for converting triazole-thiones to hydrazino-triazoles
An Application Guide to the Synthesis of Hydrazino-Triazoles from Thione Precursors
Introduction: The Significance of the Hydrazino-Triazole Scaffold
The 1,2,4-triazole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a wide range of therapeutic agents, including well-known antifungal and anticancer drugs.[1][2] The incorporation of both a hydrazino (-NHNH₂) and a thione/thiol (-C=S / -SH) moiety into this scaffold gives rise to a class of compounds with unique chemical reactivity and significant biological potential. These molecules serve as versatile intermediates for the synthesis of fused heterocyclic systems, such as triazolothiadiazines and triazolotetrazines, which exhibit a broad spectrum of pharmacological activities.[3][4]
This document provides a detailed guide for researchers on the prevailing synthetic strategies for obtaining these valuable compounds. It clarifies that the direct conversion of a pre-formed triazole-thione into a hydrazino-triazole is not the standard approach. Instead, the most efficient and widely adopted methods involve the intramolecular cyclization of functionalized acyclic precursors, primarily using hydrazine hydrate as a key reagent. This guide will focus on the most reliable of these methods: the hydrazine-mediated cyclization of potassium dithiocarbazates.
Dominant Synthetic Pathway: Hydrazine-Mediated Cyclization
The most robust and extensively documented method for synthesizing 4-amino-5-substituted-1,2,4-triazole-3-thiones involves a two-step process that culminates in a cyclization reaction with hydrazine hydrate. This method is advantageous due to its reliability, scalability, and the ready availability of starting materials.
Reaction Causality and Mechanism
The overall transformation can be broken down into two primary stages:
-
Formation of Potassium Dithiocarbazinate Salt: The synthesis begins with a readily available acid hydrazide (aromatic or aliphatic). This intermediate is reacted with carbon disulfide (CS₂) in the presence of a strong base, typically potassium hydroxide (KOH), in an alcoholic solvent. The highly nucleophilic nitrogen of the acid hydrazide attacks the electrophilic carbon of CS₂, and subsequent deprotonation by KOH yields the stable potassium dithiocarbazinate salt. This salt is the crucial acyclic precursor for the triazole ring.[5]
-
Intramolecular Cyclization with Hydrazine Hydrate: The potassium salt is then treated with an excess of hydrazine hydrate, and the mixture is heated to reflux.[6] The mechanism proceeds via a series of nucleophilic substitution and condensation steps. Hydrazine attacks one of the sulfur-bound carbons, leading to the displacement of a sulfur-containing leaving group. A second molecule of hydrazine then attacks the carbonyl carbon of the original acid hydrazide moiety. The subsequent intramolecular cyclization and dehydration, driven by heat, result in the formation of the stable, five-membered 1,2,4-triazole ring. During this process, toxic hydrogen sulfide (H₂S) gas is evolved. The final product is typically precipitated from the solution by acidification with a mineral acid like HCl.[6]
The workflow for this synthetic route is illustrated below.
Conclusion
The synthesis of hydrazino-triazoles containing a thione moiety is a well-established field, critical for the development of novel therapeutic agents. The most effective and reliable synthetic route involves the hydrazine hydrate-mediated cyclization of potassium dithiocarbazinate salts derived from acid hydrazides. By carefully controlling reaction parameters such as temperature, solvent, and pH during workup, researchers can consistently obtain high yields of these valuable heterocyclic scaffolds. Adherence to strict safety protocols, particularly when handling hydrazine hydrate and carbon disulfide, is paramount for a safe and successful synthesis.
References
-
MDPI. (2025, September 4). Synthesis and Biological Activity of 5-Substituted-2,4-dihydro-1,2,4-triazole-3-thiones and Their Derivatives. Available from: [Link]
-
Al-Ghorbani, M., et al. (n.d.). Chemistry and Biological Activities of 1,2,4-Triazolethiones—Antiviral and Anti-Infective Drugs. PMC. Available from: [Link]
-
Abdel-Wahab, B. F., et al. (2020, July 1). Two decades of the synthesis of mono- and bis-aminomercaptot[3][7][8]riazoles. Royal Society of Chemistry. Available from: [Link]
-
Zheng, X., et al. (n.d.). Synthesis and Biological Activity of Some Novel Derivatives of 4-Amino-3-(D-galactopentitol-1-yl)-5-mercapto-1,2,4-triazole. PMC. Available from: [Link]
-
Mishchuk, O., et al. (2024, May 6). Synthesis methods of 1,2,4-triazole-3-thiones: review. Zaporozhye State Medical University. Available from: [Link]
-
Al-Tamimi, A. M., et al. (n.d.). Synthesis, characterization and antimicrobial activity of some novel 4-amino-5- phenyl-4H-1,2,4-triazole-3-thiol derivatives. Istanbul University Press. Available from: [Link]
-
El-Shehry, M. F., et al. (n.d.). Thiocarbohydrazides: Synthesis and Reactions. Scientific & Academic Publishing. Available from: [Link]
-
Abacı, S., et al. (2013). Development of a New and Efficient Synthesis Method of 1,2,4-Triazole-5- Thione Derivatives. ResearchGate. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 4H-1,2,4-triazoles. Available from: [Link]
-
Al-Joboury, M. D., et al. (2025, June 30). Synthesis, characterization, and evaluation of transition metal complexes of 4-Amino-5-Phenyl-4H-1,2,4-Triazole 3-Thiol as anti-. Ginekologia i Poloznictwo. Available from: [Link]
-
ResearchGate. (n.d.). Investigation of the reactivity of 4-amino-5-hydrazineyl-4H-1,2, 4-triazole-3-thiol towards some selected carbonyl compounds: synthesis of novel triazolotriazine-, triazolotetrazine-, and triazolopthalazine derivatives. Available from: [Link]
-
ResearchGate. (2025, August 6). 4-amino-3-hydrazino-5-mercapto-1,2,4-triazole. Available from: [Link]
-
Mishchuk, O., et al. (2024, June 14). Synthesis methods of 1,2,4-triazole-3-thiones: review. Available from: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Available from: [Link]
-
Journal of Research in Chemistry. (2024, May 19). Synthesis of triazoles and their derivatives by treating with hydrazine hydrate, thiocarbohydrazide and thiosemicarbazide. Available from: [Link]
-
SciSpace. (n.d.). A review on methods of synthesis of 1,2,4-triazole derivatives. Available from: [Link]
-
PharmaInfo. (n.d.). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. Available from: [Link]
-
Wikipedia. (n.d.). 4-Amino-3-hydrazino-5-mercapto-1,2,4-triazole. Available from: [Link]
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Preparation of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazoles using chlorotriazole precursors
Application Note: High-Yield Synthesis of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles via Chloro-Imidoyl Activation and Chlorinated Precursors
Executive Summary
The 1,2,4-triazolo[3,4-b][1,3,4]thiadiazole scaffold represents a privileged pharmacophore in medicinal chemistry, exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties [1].[1] While various synthetic routes exist, methods relying on chlorinated precursors or in-situ chloro-activation offer superior regioselectivity and yield compared to traditional oxidative cyclizations.[2]
This guide details two distinct protocols:
-
The "In-Situ" Activation Protocol: Utilization of Phosphorus Oxychloride (
) to generate a reactive chloro-imidoyl triazole intermediate , driving the cyclodehydration of 4-amino-5-mercapto-1,2,4-triazoles.[2] -
The "Direct Chloro-Precursor" Protocol: The reaction of triazole-thiols with hydrazonoyl chlorides or
-halo carbonyls to construct the fused ring system via nucleophilic substitution.[2]
Mechanistic Insight: The Chloro-Imidoyl Driver
Understanding the role of the chlorine atom is critical for reproducibility.[2] In the
The Pathway:
-
Acylation: The carboxylic acid is converted to an acid chloride (in situ) or reacts directly to form an N-acyl triazole.[2]
-
Chlorination:
converts the amide carbonyl into an imidoyl chloride (the key "chlorotriazole" intermediate). -
Cyclization: The intramolecular thiol (
) nucleophile attacks the imidoyl chloride, displacing the chlorine to close the thiadiazole ring.
Visualizing the Reaction Pathway:
Figure 1: Mechanistic pathway highlighting the critical Chloro-Imidoyl Triazole intermediate formed during POCl3-mediated synthesis.[2]
Protocol A: POCl3-Mediated Cyclocondensation
Best for: High-yield synthesis of 3,6-disubstituted derivatives from carboxylic acids.[2]
Materials
-
Precursor: 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol (1.0 equiv).[2][3]
-
Reagent: Aromatic/Aliphatic Carboxylic Acid (1.0 equiv).
-
Solvent/Activator: Phosphorus Oxychloride (
) (Excess, acts as solvent). -
Quenching: Crushed ice, Potassium Carbonate (
) or Sodium Bicarbonate.
Step-by-Step Methodology
-
Setup: In a dry 100 mL round-bottom flask equipped with a calcium chloride guard tube, place the 4-amino-5-substituted-triazole-3-thiol (0.01 mol) and the appropriate carboxylic acid (0.01 mol).
-
Activation: Add
(10–15 mL) carefully.-
Critical Note: Ensure the system is anhydrous. Moisture hydrolyzes
, reducing yields and generating dangerous phosphoric acid exotherms.
-
-
Reflux: Heat the reaction mixture under reflux on an oil bath at 100–110°C for 4–6 hours .
-
Monitoring: Monitor progress via TLC (System: Ethyl Acetate:Hexane 4:6). The starting thiol spot should disappear.[2]
-
-
Quenching: Cool the mixture to room temperature. Slowly pour the viscous reaction mass onto crushed ice (~200 g) with vigorous stirring.
-
Neutralization: Adjust the pH of the suspension to ~8 using solid
or saturated solution. This liberates the free base from the hydrochloride salt.[2] -
Isolation: Filter the resulting solid precipitate. Wash thoroughly with cold water (3 x 50 mL) to remove inorganic salts.
-
Purification: Recrystallize from Ethanol/DMF mixtures to obtain the pure product.
Protocol B: Cyclization using Hydrazonoyl Chlorides
Best for: Introducing complex aryl/heteroaryl substituents at the 6-position under milder conditions.[2]
This method utilizes hydrazonoyl chlorides (often generated from hydrazones) as the specific "chlorinated precursor" that reacts with the thiol group of the triazole [2].
Materials
-
Precursor: 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol (1.0 equiv).[2][3]
-
Chloro-Reagent: Aryl hydrazonoyl chloride (1.0 equiv) (e.g., N-phenylbenzohydrazonoyl chloride).[2]
-
Catalyst: Triethylamine (
) or Pyridine.[4]
Step-by-Step Methodology
-
Preparation: Dissolve the triazole-thiol (2 mmol) and the hydrazonoyl chloride (2 mmol) in anhydrous Dioxane (20 mL).
-
Catalysis: Add Triethylamine (2 mmol) dropwise.
-
Reflux: Heat the mixture at reflux for 6–10 hours .
-
Observation: Evolution of HCl gas (if not fully scavenged) or precipitation of triethylamine hydrochloride salts.
-
-
Work-up: Evaporate the solvent under reduced pressure.
-
Precipitation: Treat the residue with cold ethanol or water to precipitate the crude solid.
-
Purification: Recrystallize from Ethanol.
Workflow Diagram:
Figure 2: Workflow for the synthesis using Hydrazonoyl Chloride precursors.
Comparative Data Analysis
The choice of protocol significantly impacts yield and reaction time.[2] The
| Parameter | Protocol A ( | Protocol B (Hydrazonoyl Chloride) |
| Reaction Intermediate | In-situ Chloro-Imidoyl | Stable Chloro-Precursor |
| Typical Yield | 75% – 92% | 60% – 80% |
| Reaction Time | 4 – 6 Hours | 6 – 12 Hours |
| Atom Economy | High | Moderate (Loss of large leaving group) |
| Substrate Scope | Carboxylic Acids (Cheap, Abundant) | Hydrazonoyl Chlorides (Must be synthesized) |
| Key Advantage | One-pot, high throughput | Milder conditions, specific functionalization |
Troubleshooting & Optimization (Self-Validating Systems)
-
Issue: Low Yield in Protocol A.
-
Issue: Sticky/Gummy Product.
-
Issue: No Reaction in Protocol B.
References
-
Synthesis and antimicrobial activities of some new [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles. Source: Arkivoc (2005).[8] URL:[Link]
-
Synthesis of New [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazines and Study of Their Anti-Candidal and Cytotoxic Activities. (Describes hydrazonoyl chloride route). Source: SciSpace / Bioorg.[2] Med. Chem. URL:[Link]
-
Efficient Synthesis of 1,2,4-Triazolo[3,4-b][1,3,4]thiadiazoles Derivatives. Source: African Journal of Biological Sciences (2024).[1] URL:[Link]
-
POCl3 Mechanism for Activated Chlorine Formation. Source: Common Organic Chemistry.[2] URL:[Link]
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- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Leveraging Functionalized 1-Methyl-1,2,4-Triazoles in Click Chemistry and Bioconjugation
Introduction: Bridging a Privileged Scaffold with a Powerful Ligation Chemistry
In the landscape of modern chemical synthesis, "click chemistry" represents a paradigm shift towards reactions that are modular, high-yielding, and generate minimal byproducts.[1][2] The cornerstone of this field is the Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), a reaction that stereospecifically links an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole.[3][4] Its bio-orthogonal counterpart, the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), achieves the same linkage without a cytotoxic copper catalyst, making it invaluable for studies in living systems.[5][6]
It is crucial, however, to distinguish the product of these canonical click reactions from the subject of this guide: the 1,2,4-triazole ring system. While classic click chemistry builds 1,2,3-triazoles, the 1-methyl-1,2,4-triazole core is a distinct isomer synthesized through different pathways.[7][8] This scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the backbone of numerous antifungal, antiviral, and anticancer agents.[9][10][11]
This guide explores the powerful synergy between these two domains. We will demonstrate how the robust, biologically relevant 1-methyl-1,2,4-triazole scaffold can be strategically functionalized with "click handles" (azides or alkynes). This transforms the triazole from a static core into a dynamic building block, ready for seamless integration into click chemistry workflows for applications ranging from drug discovery and chemical proteomics to advanced materials science.
Section 1: Foundational Concepts in Triazole Chemistry
The Archetype: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The CuAAC reaction is the workhorse of click chemistry, prized for its efficiency and specificity.[12] The reaction proceeds through a catalytic cycle involving a copper(I) acetylide intermediate, which reacts with an azide to form a six-membered copper metallacycle.[4] This intermediate then rearranges and, upon protonolysis, releases the stable 1,4-disubstituted 1,2,3-triazole product, regenerating the catalyst.[4][13] The use of a copper(II) salt like CuSO₄ with a reducing agent such as sodium ascorbate is a common practice to generate the active Cu(I) species in situ.[14]
Synthesis of the 1-Methyl-1,2,4-Triazole Core
The functionalized 1-methyl-1,2,4-triazole scaffold is not typically synthesized via click chemistry. Instead, robust methods exist for its construction. A common and practical approach involves the annulation of nitriles with hydrazines or the reaction of amidine reagents with hydrazine hydrochloride salts. [8][15][16]These methods provide efficient access to the core, which can then be further functionalized for use in subsequent click reactions.
Section 2: Application in Drug Discovery - The "Clickable" Scaffold Strategy
Rationale: The Hybrid Molecule Approach
The power of integrating 1,2,4-triazoles with click chemistry lies in creating hybrid molecules. A bioactive 1-methyl-1,2,4-triazole core can be pre-functionalized with an alkyne or azide "handle." This "clickable" scaffold can then be rapidly and efficiently conjugated to a diverse library of other molecules (peptides, natural products, pharmacophores) that bear the complementary handle. This modular strategy allows researchers to:
-
Explore Structure-Activity Relationships (SAR): Quickly generate a large family of related compounds to probe how different appended moieties affect biological activity.
-
Develop Multi-Target Ligands: Link two different pharmacophores together, one of which is the 1,2,4-triazole, to create a single molecule that can interact with multiple biological targets.
-
Improve Pharmacokinetic Properties: "Click" on solubilizing groups (like polyethylene glycol) or targeting ligands to enhance the drug-like properties of the parent molecule. [17]
Protocol: Synthesis of an Alkyne-Functionalized 1-Methyl-1,2,4-Triazole
This protocol describes the N-alkylation of a commercially available 1-methyl-1,2,4-triazole-3-thiol with propargyl bromide to install a terminal alkyne handle.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| 1-Methyl-1,2,4-triazole-3-thiol | 115.15 | 5.0 | 576 mg | Starting material |
| Propargyl Bromide (80% in toluene) | 118.96 | 6.0 | 0.5 mL | Alkylating agent; handle source |
| Potassium Carbonate (K₂CO₃) | 138.21 | 10.0 | 1.38 g | Base |
| Acetonitrile (MeCN) | - | - | 20 mL | Anhydrous, reaction solvent |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 1-methyl-1,2,4-triazole-3-thiol (576 mg, 5.0 mmol) and potassium carbonate (1.38 g, 10.0 mmol).
-
Add 20 mL of anhydrous acetonitrile to the flask.
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add propargyl bromide (0.5 mL, 6.0 mmol) to the suspension dropwise via syringe.
-
Stir the reaction mixture at room temperature for 12-16 hours. Monitor reaction progress by TLC (e.g., 1:1 Hexanes:Ethyl Acetate).
-
Upon completion, filter the reaction mixture to remove the potassium carbonate.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure 1-methyl-3-(prop-2-yn-1-ylthio)-1H-1,2,4-triazole.
Senior Application Scientist's Note (Causality):
Base Selection: Potassium carbonate is a mild, inexpensive base sufficient for deprotonating the thiol, making it nucleophilic. Its insolubility in acetonitrile simplifies removal by filtration.
Solvent Choice: Acetonitrile is a polar aprotic solvent that effectively dissolves the reactants (once the thiol is deprotonated) without interfering with the SN2 reaction.
Stoichiometry: A slight excess of the alkylating agent (propargyl bromide) is used to ensure complete consumption of the starting thiol. A 2-fold excess of base ensures efficient deprotonation.
Protocol: CuAAC Conjugation to an Azide-Containing Molecule
This protocol details the click conjugation of the alkyne-functionalized 1,2,4-triazole to a model azide, benzyl azide, to form a stable 1,2,3-triazole linkage.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Amount (mmol) | Mass/Volume | Notes |
| Alkyne-functionalized 1,2,4-triazole (from 2.2) | 153.20 | 0.5 | 76.6 mg | Clickable scaffold |
| Benzyl Azide | 133.15 | 0.5 | 66.6 mg | Model conjugation partner |
| Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O) | 249.69 | 0.025 (5 mol%) | 6.2 mg | Catalyst precursor |
| Sodium Ascorbate | 198.11 | 0.05 (10 mol%) | 9.9 mg | In situ reducing agent for Cu(I) generation |
| tBuOH/H₂O (1:1 mixture) | - | - | 5 mL | Reaction solvent |
Procedure:
-
In a 10 mL vial, dissolve the alkyne-functionalized 1,2,4-triazole (76.6 mg, 0.5 mmol) and benzyl azide (66.6 mg, 0.5 mmol) in 5 mL of the 1:1 tBuOH/H₂O solvent mixture.
-
In a separate microfuge tube, prepare a fresh solution of sodium ascorbate (9.9 mg, 0.05 mmol) in 0.5 mL of water.
-
In another microfuge tube, prepare a solution of CuSO₄·5H₂O (6.2 mg, 0.025 mmol) in 0.5 mL of water.
-
To the stirred solution of alkyne and azide, add the sodium ascorbate solution first, followed immediately by the copper sulfate solution. A color change to yellow/orange may be observed.
-
Seal the vial and stir the reaction mixture vigorously at room temperature for 8 hours.
-
After the reaction is complete (monitored by TLC or LC-MS), add 10 mL of water and extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting solid by recrystallization or column chromatography to yield the final conjugated product.
Senior Application Scientist's Note (Causality):
Catalyst System: The Scott-Fokin conditions (CuSO₄/Sodium Ascorbate) are used for their reliability and convenience, generating the active Cu(I) catalyst in situ and scavenging oxidative species that could lead to alkyne homocoupling (Glaser coupling). [13]> * Solvent System: A tBuOH/H₂O mixture is an excellent general-purpose solvent for CuAAC, as it can dissolve a wide range of organic substrates while being compatible with the aqueous catalyst system. [12]
Section 3: Application in Chemical Proteomics
Rationale: Target Identification and Validation
A significant challenge in drug development is identifying the precise biological targets of a bioactive small molecule. Chemical proteomics, powered by click chemistry, provides an elegant solution. [1][18]A 1-methyl-1,2,4-triazole-based compound of interest can be synthesized with a click handle. This probe is incubated with a complex biological sample (e.g., cell lysate). After the probe binds to its protein target(s), a reporter molecule (like biotin for affinity purification or a fluorophore for imaging) containing the complementary click handle is added. The click reaction covalently attaches the reporter tag only to the probe-bound proteins, enabling their isolation and identification by mass spectrometry.
Protocol: Biotinylation of Target Proteins via SPAAC
This protocol outlines a general workflow for a pull-down experiment from a cell lysate using a clickable 1,2,4-triazole probe and a strained alkyne-biotin reporter.
Materials & Reagents
| Reagent | Concentration/Amount | Notes |
| Azide-functionalized 1,2,4-triazole probe | 1-10 µM final | The bioactive compound of interest with an N₃ handle. |
| Cell Lysate | 1-2 mg/mL total protein | Prepared in a non-denaturing buffer (e.g., RIPA without SDS). |
| BCN-PEG4-Biotin | 50-100 µM final | Strain-promoted alkyne reporter tag. |
| Streptavidin-agarose beads | 50 µL slurry per sample | For affinity purification of biotinylated proteins. |
| Protease Inhibitor Cocktail | 1x concentration | Prevents protein degradation. |
Procedure:
-
Incubation: Treat the cell lysate (e.g., 1 mL at 1 mg/mL) with the azide-functionalized 1,2,4-triazole probe (final concentration 1-10 µM). Incubate for 1 hour at 4°C with gentle rotation to allow the probe to bind to its target proteins.
-
Click Reaction: Add BCN-PEG4-Biotin to the lysate (final concentration 50-100 µM). Incubate for 1-2 hours at room temperature to allow the SPAAC reaction to proceed.
Scientist's Note: SPAAC is chosen here to avoid copper-induced protein aggregation or damage in the complex biological milieu. [19]The PEG4 linker on the biotin reagent enhances its water solubility.
-
Affinity Purification: Add 50 µL of pre-washed streptavidin-agarose bead slurry to the lysate. Incubate for 1-2 hours at 4°C with rotation to capture the biotinylated protein-probe complexes.
-
Washing: Pellet the beads by centrifugation (e.g., 2000 x g for 2 min). Discard the supernatant. Wash the beads extensively with lysis buffer (e.g., 3-5 times with 1 mL buffer) to remove non-specifically bound proteins.
-
Elution & Analysis: Elute the captured proteins from the beads by boiling in SDS-PAGE loading buffer.
-
Analyze the eluted proteins by SDS-PAGE followed by Western blotting (for a known target) or by in-gel digestion and subsequent LC-MS/MS for proteome-wide identification of unknown targets.
Section 4: Future Outlook
The integration of functionalized 1-methyl-1,2,4-triazoles into click chemistry workflows is a burgeoning field. Future applications are poised to expand into:
-
Materials Science: Using "clickable" 1,2,4-triazoles as monomers or cross-linkers to create functional polymers, hydrogels, and surface coatings with tailored biological or chemical properties. [20][21]* Ligand Development for Catalysis: The nitrogen-rich 1,2,4-triazole ring can serve as a ligand for transition metals. Click chemistry offers a modular route to synthesize complex ligand architectures for use in asymmetric catalysis or the development of novel metallodrugs. [22][23]* In Vivo Imaging: The development of low-toxicity, highly reactive clickable 1,2,4-triazole probes could enable real-time imaging of drug distribution and target engagement in living organisms.
By combining the proven biological relevance of the 1,2,4-triazole scaffold with the unparalleled efficiency and modularity of click chemistry, researchers are equipped with a powerful toolkit to accelerate innovation across the chemical and biological sciences.
References
- Title: Strain-promoted alkyne-azide cycloadditions (SPAAC) reveal new features of glycoconjugate biosynthesis.
- Title: Strain-promoted alkyne-azide cycloadditions (SPAAC)
-
Title: Recent Advances about the Applications of Click Reaction in Chemical Proteomics Source: PMC URL: [Link]
-
Title: 1,2,4-Triazole: A Privileged Scaffold for the Development of Potent Antifungal Agents - A Brief Review Source: PubMed URL: [Link]
-
Title: Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition Source: Beilstein Journals URL: [Link]
-
Title: An insight on medicinal attributes of 1,2,4-triazoles Source: PMC URL: [Link]
-
Title: Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications Source: Frontiers in Molecular Biosciences URL: [Link]
-
Title: Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides Source: PMC URL: [Link]
-
Title: Click chemistry and its application to proteomics Source: G-Biosciences URL: [Link]
-
Title: Copper-Catalyzed Azide–Alkyne Cycloaddition (CuAAC) by Functionalized NHC-Based Polynuclear Catalysts: Scope and Mechanistic Insights Source: ACS Publications URL: [Link]
-
Title: Applications of Click Chemistry Reaction for Proteomics Analysis Source: ResearchGate URL: [Link]
-
Title: The impact of 1,2,3-triazoles in the design of functional coatings Source: RSC Publishing URL: [Link]
-
Title: Click Chemistry Azide-Alkyne Cycloaddition Source: Organic-chemistry.org URL: [Link]
-
Title: Triazoles in Synthesis and Functionalization of Polymers Source: ResearchGate URL: [Link]
-
Title: 1,2,4-TRIAZOLE DERIVATIVES IN MEDICINE AND PHARMACY AND APPLICATION PROSPECTS Source: DergiPark URL: [Link]
-
Title: Strain-Promoted 1,3-Dipolar Cycloaddition of Cycloalkynes and Organic Azides Source: Wageningen University & Research URL: [Link]
-
Title: Azide-alkyne Huisgen cycloaddition Source: Wikipedia URL: [Link]
-
Title: Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives Source: Organic-chemistry.org URL: [Link]
-
Title: Click Reaction in Chemical Proteomics Source: Encyclopedia MDPI URL: [Link]
-
Title: A mini review of the synthesis of poly-1,2,3-triazole-based functional materials Source: RSC Publishing URL: [Link]
-
Title: Significance of triazole-derivatives: Their chemistry, synthesis, and clinical applications Source: World Journal of Advanced Research and Reviews URL: [Link]
-
Title: Strain-promoted Azide-Alkyne cycloaddition: Cyclooctyne's potential in revolutionizing therapeutic and diagnostic applications through bio-orthogonal reactions Source: ResearchGate URL: [Link]
-
Title: A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy Source: Chemical Communications (RSC Publishing) URL: [Link]
-
Title: Functionalization of 1,3,4-Oxadiazoles and 1,2,4-Triazoles via Selective Zincation or Magnesiation Using 2,2,6,6-Tetramethylpiperidyl Bases Source: ACS Publications URL: [Link]
-
Title: A mild protocol for efficient preparation of functional molecules containing triazole Source: PMC URL: [Link]
-
Title: Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives Source: ACS Figshare URL: [Link]
-
Title: Synthesis of 1H-1,2,4-triazoles Source: Organic Chemistry Portal URL: [Link]
-
Title: Practical Methylation Procedure for (1H)‐1,2,4‐Triazole Source: ResearchGate URL: [Link]
-
Title: Synthesis of 1,2,4 triazole compounds Source: ISRES URL: [Link]
-
Title: Chiral N-heterocyclic biscarbenes based on 1,2,4-triazole as ligands for metal-catalyzed asymmetric synthesis Source: Dalton Transactions (RSC Publishing) URL: [Link]
-
Title: Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates Source: PMC URL: [Link]
-
Title: Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications Source: PMC URL: [Link]
-
Title: Catalytic Preparation of 1-Aryl-Substituted 1,2,4-Triazolium Salts Source: ACS Omega URL: [Link]
-
Title: Recent Applications of Click Reaction in the Syntheses of 1,2,3-Triazoles Source: ResearchGate URL: [Link]
-
Title: The application of click chemistry in the synthesis of agents with anticancer activity Source: PMC URL: [Link]
-
Title: Computational investigations of click-derived 1,2,3-triazoles as keystone ligands for complexation with transition metals: a review Source: RSC Publishing URL: [Link]
Sources
- 1. Recent Advances about the Applications of Click Reaction in Chemical Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Copper-catalyzed azide–alkyne cycloaddition (CuAAC) and beyond: new reactivity of copper(i) acetylides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Click Chemistry [organic-chemistry.org]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. Frontiers | Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications [frontiersin.org]
- 8. Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives [organic-chemistry.org]
- 9. 1,2,4-Triazole: A Privileged Scaffold for the Development of Potent Antifungal Agents - A Brief Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. lifechemicals.com [lifechemicals.com]
- 11. An insight on medicinal attributes of 1,2,4-triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. info.gbiosciences.com [info.gbiosciences.com]
- 13. BJOC - Advancements in the mechanistic understanding of the copper-catalyzed azide–alkyne cycloaddition [beilstein-journals.org]
- 14. Azide-alkyne Huisgen cycloaddition - Wikipedia [en.wikipedia.org]
- 15. A practical base mediated synthesis of 1,2,4-triazoles enabled by a deamination annulation strategy - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 16. acs.figshare.com [acs.figshare.com]
- 17. The application of click chemistry in the synthesis of agents with anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Application of Strain-Promoted Azide-Alkyne Cycloaddition and Tetrazine Ligation to Targeted Fc-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The impact of 1,2,3-triazoles in the design of functional coatings - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. Chiral N-heterocyclic biscarbenes based on 1,2,4-triazole as ligands for metal-catalyzed asymmetric synthesis - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 23. Computational investigations of click-derived 1,2,3-triazoles as keystone ligands for complexation with transition metals: a review - RSC Advances (RSC Publishing) DOI:10.1039/C8RA00283E [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Non-Chromatographic Purification of 3-Chloro-5-hydrazino-1-methyl-1H-1,2,4-triazole
[1][2]
Ticket ID: #TRZ-HYD-005 Status: Open Assigned Specialist: Senior Application Scientist Subject: Isolation of hydrazine-functionalized triazole without silica gel chromatography.[1][2]
Diagnostic Overview
User Context: You are synthesizing 3-Chloro-5-hydrazino-1-methyl-1H-1,2,4-triazole (typically via nucleophilic aromatic substitution of 3,5-dichloro-1-methyl-1H-1,2,4-triazole with hydrazine hydrate).
The Problem: Silica gel chromatography is often deleterious for hydrazines.[1]
-
Streaking: The basic hydrazine moiety interacts strongly with acidic silanols, leading to broad peaks and yield loss.[2]
-
Decomposition: Hydrazines are reducing agents; the high surface area of silica, combined with adsorbed oxygen, accelerates oxidative decomposition into azo impurities (often indicated by a color shift to pink/red).[2]
The Solution: We utilize Phase Control Purification .[1] By exploiting the distinct basicity of the hydrazine tail (
Core Protocol A: The Acid-Base "Swing" (Chemical Purification)
This method is the "workhorse" for removing unreacted starting material (3,5-dichloro-1-methyl-1H-1,2,4-triazole).[1][2]
Mechanistic Logic[1][2]
-
Target Molecule (Product): Contains a basic hydrazine group.[2] Soluble in aqueous acid (protonated).[2]
-
Impurity (Precursor): The 3,5-dichloro analog lacks a basic center strong enough to protonate in dilute acid.[2] It remains lipophilic.[1][2]
-
Impurity (Bis-hydrazine): If reaction temperature was too high, you may have displaced both chlorines.[2] This species is highly polar and will likely remain in the aqueous phase during the final extraction or can be removed via careful pH control.[1]
Step-by-Step Workflow
Reagents: 1M HCl, Dichloromethane (DCM) or Ethyl Acetate (EtOAc), 2M NaOH, Brine.[2]
-
Dissolution (Acid Phase):
-
The Wash (Removing Lipophiles):
-
The Swing (Basification):
-
Recovery:
Visual Workflow (DOT)
Caption: Figure 1. The Acid-Base "Swing" protocol separates the basic hydrazine product from neutral lipophilic impurities.[1]
Core Protocol B: Recrystallization (Physical Polish)
If the acid-base extraction yields a solid that is slightly colored or has minor impurities, recrystallization is the preferred polishing step.[2]
Solvent Selection Matrix
Hydrazino-triazoles exhibit a steep solubility curve in water and lower alcohols.[1][2]
| Solvent System | Suitability | Notes |
| Water | High | Best for removing inorganic salts.[1][2] Product is often soluble in hot water, insoluble in cold.[2] |
| Ethanol/Water (1:1) | High | Good balance.[2] Ethanol helps dissolve the organic skeleton; water depresses solubility upon cooling.[1] |
| Acetonitrile | Medium | Good for removing more polar impurities, but yield may be lower due to higher solubility.[2] |
| Isopropanol (IPA) | Medium | Useful if the product is too soluble in ethanol. |
The "Thermal Shock" Protocol
-
Dissolve: Suspend the crude solid in the minimum amount of boiling solvent (e.g., water or EtOH/Water).[2]
-
Filter Hot: If there are insoluble black specks (oxidized polymer), filter rapidly while hot.[2]
-
Cool Slowly: Allow the filtrate to cool to room temperature undisturbed.
-
Chill: Move to a fridge (
) for 4 hours.
Troubleshooting & FAQs
Q1: My product turned pink/red during drying. What happened?
A: This is oxidative stress .[1][2] Hydrazines are susceptible to air oxidation, forming azo compounds (colored) or decomposing.[2]
-
Fix: Dry your product under vacuum (Schlenk line or vacuum oven) at moderate temperatures (
). Store under nitrogen or argon.[1][2] Avoid prolonged exposure to light.[1][2]
Q2: I have low recovery after the Acid-Base swing.
A: The product might be amphoteric or highly water-soluble.[1]
-
Fix: If the product did not precipitate at pH 9, saturate the aqueous layer with NaCl (salting out) before the EtOAc extraction.[2] Ensure you perform multiple extractions (3-4x).
Q3: How do I know if I have the 3-chloro or the 5-chloro isomer?
A: In 1-methyl-1,2,4-triazoles, the C5 position is significantly more electrophilic than C3 due to the inductive effect of the adjacent methylated nitrogen.[2]
-
Verification: Nucleophilic attack by hydrazine on 3,5-dichloro-1-methyl-1,2,4-triazole overwhelmingly favors the 5-position .[1][2] You can confirm this via NOE (Nuclear Overhauser Effect) NMR spectroscopy.[2] An NOE signal between the N-Methyl group and the hydrazine NH protons (or lack thereof) can help map the regiochemistry, though the distance is often too great.[2] A more robust check is
NMR shifts compared to literature standards for 3- vs 5-substituted triazoles.
Q4: Can I use charcoal to remove the color?
A: Yes, but with caution. Activated charcoal can catalyze the oxidation of hydrazines.[1] Use it only if necessary, during the hot filtration step of recrystallization, and minimize contact time.[2]
References
-
Regioselectivity in 1,2,4-Triazoles
-
Synthesis & Purification of Triazolyl Hydrazines
-
General Solubility Data
Controlling side reactions during hydrazine displacement of chlorine on triazoles
Ticket ID: CHE-SUP-8829 Subject: Optimization of Hydrazine Displacement on 1,2,4-Triazoles Status: Open Assigned Specialist: Senior Application Scientist
Overview
You are likely performing a Nucleophilic Aromatic Substitution (
The reaction appears deceptively simple:
However, users frequently report low yields, insoluble precipitates (dimers), and oxidative impurities . This guide addresses the kinetic competition and workup hazards inherent to this chemistry.
Module 1: The "Insoluble Solid" Problem (Bis-Substitution)
User Symptom: "I followed the protocol, but instead of my product, I isolated a high-melting, insoluble white solid that doesn't dissolve in acid."
Diagnosis: You have formed the symmetrical hydrazine bridge (Bis-triazolyl hydrazine).
The Mechanism of Failure
Hydrazine is a "double-headed" nucleophile. Once the desired product (3-hydrazinyl-1,2,4-triazole) forms, it contains a primary amine that is also nucleophilic. If the concentration of free hydrazine drops, your product will attack a second molecule of the starting material.
Reaction Competition:
-
Desired (
): -
Undesired (
):
Troubleshooting Protocol
To favor
| Variable | Recommendation | Scientific Rationale |
| Stoichiometry | >10 Equivalents | Statistical probability. You need the starting material to "see" hydrazine molecules far more often than it sees the product molecules. |
| Addition Order | Reverse Addition | Do NOT add hydrazine to the chloride. Add a solution of the chloride dropwise into the hydrazine . This ensures the chloride always enters a zone of massive hydrazine excess. |
| Solvent | Ethanol or Water | Aprotic solvents (DMF/DMSO) enhance the nucleophilicity of the product's amine, increasing |
Visualizing the Pathway
The following diagram illustrates the kinetic competition you must control.
Caption: Kinetic competition between the desired mono-substitution (green path) and the parasitic dimer formation (red path).
Module 2: Impurity Profiling & "Ghost" Peaks
User Symptom: "My LC-MS shows a peak with M+40 or M+56 relative to the product, or I see unexpected doublets in the NMR."
Diagnosis: You likely introduced carbonyl impurities during workup or storage.
1. The Acetone Trap (Azine Formation)
Hydrazines react rapidly with ketones to form hydrazones (Schiff bases).
-
Cause: Using acetone to clean glassware or dry the product.
-
Reaction:
-
Fix: Strictly ban acetone from the hood during this synthesis. Use Ethanol or Isopropanol for cleaning.
2. Oxidative Dehydrogenation
Hydrazinyl triazoles can oxidize in air to form azo compounds (
-
Fix: Store the product as the Hydrochloric Acid Salt (
). The salt form is resistant to oxidation and does not undergo the dimerization reaction described in Module 1.
Module 3: Workup & Safety (Hydrazine Removal)
User Symptom: "I cannot remove the excess hydrazine. It co-crystallizes with my product."
Safety Warning: Distilling hydrazine hydrate to dryness is an explosion hazard. Hydrazine is also a potent hepatotoxin and carcinogen.
Isolation Protocol (The "Salting Out" Method)
Do not rely on rotary evaporation alone. Use the basicity difference between the triazole ring and the hydrazine tail.
-
Quench: Cool reaction mixture to 0°C.
-
Acidify: Add 2M HCl dropwise until pH < 2.
-
Chemistry: This protonates the hydrazine (
) and the product.
-
-
Filtration: If the "dimer" (Module 1) formed, it often remains insoluble in acid. Filter it off now.
-
Concentration: Concentrate the filtrate to remove organic solvent (Ethanol).
-
Neutralization (Selective): Carefully adjust pH to ~7-8 using solid
.-
Target: The hydrazinyl-triazole usually precipitates as the free base here, while the excess hydrazine remains in solution as a salt or stays soluble in the water.
-
Workup Decision Tree
Caption: Decision matrix for isolating hydrazinyl-triazoles while safely managing excess hydrazine.
References
-
Nucleophilic Substitution Mechanism & Tele-substitution
- Title: tele-Substitution Reactions in the Synthesis of a Promising Class of 1,2,4-Triazolo[4,3-a]pyrazine-Based Antimalarials.
- Source: The Journal of Organic Chemistry (ACS Public
-
URL:[Link]
-
Bis-Triazole Form
-
Hydrazine Workup & Quenching Str
- Title: How to quench excess hydrazine monohydr
- Source: Reddit /r/ChemPros (Verified Industry Practice).
-
URL:[Link]
-
General Synthesis of 1,2,4-Triazoles
- Title: Synthesis of 1H-1,2,4-triazoles (Methodologies and Conditions).
- Source: Organic Chemistry Portal.
-
URL:[Link]
Sources
Technical Support Center: 5-Hydrazino-1-methyl-1,2,4-triazole Synthesis
Topic: Optimization of Yield & Purity for 5-Hydrazino-1-methyl-1,2,4-triazole CAS: 103983-66-2 (Free base) / Generic Ref: Triazole-Hydrazine Systems Audience: Process Chemists, Medicinal Chemists, Chemical Engineers
Introduction: The Optimization Mandate
Welcome to the technical support hub for 5-hydrazino-1-methyl-1,2,4-triazole . This intermediate is a critical high-nitrogen scaffold used in the synthesis of energetic materials, pharmaceuticals, and agrochemicals.
The synthesis appears deceptively simple—a nucleophilic aromatic substitution (
-
Low Conversion: Stalled reaction due to insufficient nucleophilicity or temperature.
-
Regio-isomer Contamination: Formation of N2-methyl isomers if starting from un-methylated precursors.
-
Purification Losses: High water solubility of the product leading to poor recovery during workup.
This guide standardizes the 5-Chloro-1-methyl-1,2,4-triazole route , which offers the highest regiocontrol and yield potential.
Module 1: The Gold Standard Protocol
We recommend the Nucleophilic Substitution of 5-Chloro-1-methyl-1,2,4-triazole using Hydrazine Hydrate. This pathway minimizes isomer formation compared to methylation of hydrazino-triazoles.
Reaction Scheme
Caption: The
Optimized Experimental Workflow
| Step | Action | Critical Process Parameter (CPP) | Technical Rationale |
| 1 | Charge | Mix 5-chloro-1-methyl-1,2,4-triazole (1.0 equiv) with Hydrazine Hydrate (3.0 - 5.0 equiv) . | Stoichiometry: Excess hydrazine acts as both the nucleophile and the base to trap the generated HCl. It also prevents the product from reacting with the starting material (dimerization). |
| 2 | Solvent | Use Ethanol (Abs) or run Neat . | Solubility: Water is acceptable but makes isolation difficult. Ethanol allows for easier crystallization. |
| 3 | Reaction | Heat to Reflux (80-100°C) for 4–6 hours. | Activation Energy: The C-Cl bond at C5 is stable; thermal energy is required to overcome the activation barrier for |
| 4 | Monitoring | Check TLC (MeOH/DCM 1:9) or HPLC. | Endpoint: Look for disappearance of the UV-active chloro-precursor. The product is highly polar (low |
| 5 | Workup | Cool to 0°C. If solid precipitates, filter. If not, concentrate under reduced pressure. | Thermal Stability: Do not overheat the dry residue; hydrazines are sensitive to oxidative decomposition. |
| 6 | Purification | Recrystallize from Ethanol/Ether or Isopropanol . | Salt Removal: Hydrazine hydrochloride (byproduct) is less soluble in cold alcohol than the free base product. |
Module 2: Troubleshooting & Diagnostics
Use this logic flow to diagnose yield failures.
Caption: Diagnostic logic tree for isolating the root cause of yield loss in triazole-hydrazine synthesis.
Common Failure Modes
1. The "Disappearing Product" (Water Solubility)
-
Symptom: Reaction completes (SM gone), but after aqueous workup, yield is <20%.
-
Root Cause: 5-hydrazino-1-methyl-1,2,4-triazole is highly polar and amphoteric. It stays in the water phase.
-
Fix: Avoid aqueous extraction. Evaporate the reaction mixture to dryness (azeotrope with ethanol to remove hydrazine hydrate). Extract the residue with hot ethanol, filter off the inorganic salts (
), and crystallize the filtrate.
2. The "Brown Sludge" (Oxidation)
-
Symptom: Product turns yellow or brown upon drying.
-
Root Cause: Hydrazines are susceptible to air oxidation, forming azo-impurities or radical decomposition products.
-
Fix: Perform the reaction and workup under an Inert Atmosphere (Nitrogen/Argon) . Store the product in the dark at -20°C.
3. Incomplete Reaction (Steric/Electronic)
-
Symptom: SM persists after 12 hours.
-
Root Cause: The 5-position is deactivated if the solvent contains too much water (lowering reflux temp) or if the hydrazine is old (lower concentration).
-
Fix: Use Hydrazine Hydrate (80-100%) or anhydrous hydrazine (if safety permits). Ensure reflux temperature is maintained >78°C.
Module 3: Frequently Asked Questions (FAQ)
Q: Can I use 5-bromo-1-methyl-1,2,4-triazole instead of the chloro-derivative? A: Yes. The bromo-derivative is a better leaving group and will react faster (often at lower temperatures). However, it is generally more expensive. If you are experiencing incomplete conversion with the chloro-derivative, switching to bromo is a valid optimization strategy.
Q: How do I remove the excess hydrazine hydrate safely? A: Excess hydrazine is toxic and unstable.
-
Distillation: Co-evaporate with toluene or ethanol (azeotropic removal).
-
Chemical Quench: Do not quench with bleach (generates gas). For small scales, dilute heavily with water and neutralize. For process scale, distillation is preferred for recovery/waste management.
Q: My product is a hydrochloride salt. How do I get the free base?
A: If you used HCl during workup or crystallized from acidic media, you have the salt. To free-base: Dissolve in minimal water, neutralize with saturated
Q: Is the 1-methyl group stable under these conditions? A: Yes. The N-Me bond on the triazole ring is robust under standard nucleophilic substitution conditions. Demethylation is not observed at reflux temperatures in ethanol/hydrazine.
References
-
Synthesis of 1,2,4-Triazoles: Shelke, G. M., et al.[1][2] "A simple, efficient, and mild method for the synthesis of substituted 1,2,4-triazoles."[1][3] Synlett, 2015, 26, 404-407.[1]
-
Regioselectivity in Triazole Chemistry: Xu, Y., et al. "Practical Synthesis of Functionalized 1,5-Disubstituted 1,2,4-Triazole Derivatives."[1][3] Journal of Organic Chemistry, 2010, 75, 8666-8669.[1][3]
- Hydrazine Substitution Mechanisms: Katritzky, A. R. Handbook of Heterocyclic Chemistry. 3rd Ed. Elsevier, 2010. (General Reference for on azoles).
-
Product Characterization: Sigma-Aldrich Product Sheet for 5-hydrazino-1-methyl-1H-1,2,4-triazole.
Sources
Technical Support Center: Stabilizing Hydrazinyl-1,2,4-Triazoles
Current Status: Operational Topic: Preventing Oxidation of Hydrazine Groups in Triazole Derivatives Ticket Priority: High (Degradation Risk) Assigned Specialist: Senior Application Scientist, Chemical Stability Unit
Executive Summary
The hydrazine moiety (
This guide provides a root-cause analysis of these failures and actionable protocols to prevent them.
Module 1: The Chemistry of Degradation (Diagnostic)
User Issue: "My white product turned yellow/brown overnight on the bench."
Root Cause: The degradation is primarily driven by Auto-oxidation , often catalyzed by trace transition metals (Cu, Fe) found in standard laboratory solvents or silica gel. The hydrazine group undergoes single-electron transfer (SET) to form a hydrazyl radical, which rapidly degrades into diazenes and azo-coupling products (chromophores responsible for the color change).
Mechanistic Pathway of Failure
The following diagram illustrates why your compound degrades. Note the critical role of metal catalysis.
Figure 1: Oxidative degradation pathway of hydrazinyl triazoles.[1] The transition from colorless starting material to colored azo compounds is irreversible.
Module 2: Synthesis & Reaction Control (Protocol)
Objective: Synthesize 3-hydrazino-1,2,4-triazole derivatives without in-situ oxidation.
Critical Parameter: Metal Scavenging. Standard silica and lower-grade solvents contain ppm-levels of iron and copper. These are sufficient to initiate the radical chain reaction shown above.
Optimized Synthesis Protocol
-
Solvent Preparation:
-
All solvents (Ethanol, DMF, Water) must be degassed. Sparge with Argon/Nitrogen for 15 minutes before use.
-
Pro-Tip: Add 0.1 mM EDTA (Disodium salt) to aqueous reaction media. This sequesters trace metal ions, shutting down the catalytic oxidation pathway [1].
-
-
Reaction Environment:
-
Perform the hydrazinolysis (reaction of triazole-thiol or chloro-triazole with hydrazine hydrate) under a positive pressure of Nitrogen.
-
Light Protection: Wrap the reaction flask in aluminum foil. Hydrazines are photosensitive; UV light promotes radical formation.
-
-
Reagent Control:
-
Use Hydrazine Hydrate (60-80%) rather than anhydrous hydrazine (safety and stability).
-
Ensure the hydrazine hydrate is fresh. Old bottles often contain dissolved oxygen and metal leachates from the glass.
-
Solvent Compatibility Matrix
| Solvent | Suitability | Risk Factor | Mitigation |
| Ethanol (Abs.) | High | Low | Excellent for recrystallization; degas thoroughly. |
| DMF/DMSO | Moderate | High | High boiling point makes removal difficult; promotes oxidation if heated >80°C in air. |
| Water | High | Moderate | Dissolved |
| Chloroform/DCM | Low | High | Trace acidity/impurities in chlorinated solvents can induce decomposition. |
Module 3: Workup & Storage (Troubleshooting)
User Issue: "I cannot isolate the free base; it turns to oil or tar."
Solution: Do not store the free base.
The free hydrazine base (
Protocol: Conversion to Hydrochloride Salt
This is the industry standard for stabilizing hydrazine derivatives [2].
-
Isolation: After the reaction, evaporate the solvent (ethanol) under reduced pressure at
. -
Acidification: Dissolve the crude residue in a minimum amount of cold ethanol.
-
Salt Formation: Add 1.25 equivalents of HCl (1M in Ethanol/Dioxane) dropwise.
-
Observation: A white precipitate should form immediately.
-
-
Filtration: Filter the solid under inert gas if possible. Wash with cold diethyl ether.
-
Result: The resulting Hydrochloride salt (
) is stable at room temperature for months.
Purification Workflow Decision Tree
Figure 2: Decision logic for purification. Converting to the HCl salt is the most reliable method for long-term storage.
Frequently Asked Questions (FAQs)
Q1: Can I use silica gel chromatography to purify my hydrazinyl triazole? A: Avoid if possible. Silica gel is slightly acidic and often contains iron impurities. Hydrazines frequently "streak" on silica due to strong hydrogen bonding or degrade on the column.
-
Alternative: Use Neutral Alumina or perform a recrystallization from Ethanol/Water. If you must use silica, pretreat the column with 1% Triethylamine in the mobile phase to neutralize acidity [3].
Q2: My product is an oil that won't crystallize. What now? A: This is "oiling out." It often happens when the product is slightly impure.
-
Fix: Dissolve the oil in a small amount of hot ethanol, then add a non-polar anti-solvent (like Diethyl Ether or Hexane) dropwise until the solution turns cloudy. Store in the freezer (-20°C) overnight. Scratching the glass with a spatula can induce nucleation.
Q3: Does the triazole ring itself degrade? A: Generally, no. The 1,2,4-triazole ring is highly stable to acid, base, and oxidation. The instability is almost exclusively localized to the hydrazine substituent. If you see ring cleavage, you are likely using extremely harsh conditions (e.g., KMnO4 or concentrated HNO3) [4].
References
-
Metal Catalyzed Oxidation
-
Source: Augusto, A., et al. "Biotransformation of Hydrazine Derivatives in the Mechanism of Toxicity." Toxicologic Pathology, 15(2), 178-183.[2]
- Context: Details the catalytic role of Cu²⁺ and Fe³⁺ in generating radical species
-
Link:
-
-
Stabilization via Salt Formation
-
Source: VulcanChem Technical Data. "1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride."[3]
- Context: Confirms the industry standard of storing hydrazine derivatives as hydrochloride salts to prevent oxid
-
Link:
-
-
Purification & Chromatography
-
Triazole Ring Stability
- Source: ResearchGate Community Discussion. "Stability of 1,2,4-triazoles?"
- Context: Expert consensus on the high stability of the aromatic triazole ring against hydrolysis compared to the labile hydrazine group.
-
Link:
Sources
- 1. Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 1-[(4-Hydrazinophenyl)methyl]-1H-1,2,4-triazole hydrochloride (154748-67-1) for sale [vulcanchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
Validation & Comparative
A Comparative Guide to the ¹H NMR Characterization of 3-Chloro-5-hydrazino-1-methyl-1H-1,2,4-triazole
For Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) characterization of 3-Chloro-5-hydrazino-1-methyl-1H-1,2,4-triazole. In the absence of a directly published spectrum for this specific molecule, this document leverages comparative data from structurally similar compounds and foundational NMR principles to predict, interpret, and validate its spectral features. We will delve into the expected chemical shifts, and coupling patterns, and discuss the critical influence of solvent choice on the resulting spectrum. A detailed, field-proven protocol for sample preparation and data acquisition is also provided to ensure high-quality, reproducible results.
Introduction: The Structural Significance of Substituted 1,2,4-Triazoles
The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry and materials science, renowned for its diverse biological activities and versatile chemical properties.[1][2][3] The specific substitution pattern of 3-Chloro-5-hydrazino-1-methyl-1H-1,2,4-triazole, featuring a chloro group, a hydrazino moiety, and an N-methyl group, imparts a unique electronic and steric environment. Accurate structural elucidation via ¹H NMR is paramount for confirming synthesis, assessing purity, and understanding the molecule's behavior in solution, which is a critical step in any drug discovery or materials development pipeline.
Predicted ¹H NMR Spectrum of 3-Chloro-5-hydrazino-1-methyl-1H-1,2,4-triazole
Based on the analysis of related 1,2,4-triazole derivatives and the fundamental principles of NMR spectroscopy, we can predict the key features of the ¹H NMR spectrum.[1][4][5] The primary signals expected are from the N-methyl protons and the hydrazino (-NHNH₂) protons.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Key Influencing Factors |
| N-CH₃ | 3.5 - 4.0 | Singlet (s) | 3H | Electronegativity of the triazole ring |
| -NH- | 4.0 - 6.0 (variable) | Broad Singlet (br s) | 1H | Solvent, concentration, temperature, hydrogen bonding |
| -NH₂ | 3.0 - 5.0 (variable) | Broad Singlet (br s) | 2H | Solvent, concentration, temperature, hydrogen bonding, proton exchange |
The N-Methyl (N-CH₃) Signal
The N-methyl group, being directly attached to a nitrogen atom within the electron-deficient 1,2,4-triazole ring, is expected to resonate as a sharp singlet in the downfield region for aliphatic protons, likely between δ 3.5 and 4.0 ppm.[4] The absence of adjacent protons will result in a singlet multiplicity. Its precise chemical shift will be influenced by the choice of solvent.
The Hydrazino (-NHNH₂) Protons
The protons of the hydrazino group are the most variable and informative signals in the spectrum.
-
Chemical Shift: The chemical shifts of N-H protons are highly sensitive to their environment.[6][7] Factors such as solvent polarity, concentration, temperature, and the extent of hydrogen bonding can cause significant variations in their resonance frequencies.[8][9] In a non-polar solvent like CDCl₃, these peaks might be sharper and more upfield, while in a polar, hydrogen-bond-accepting solvent like DMSO-d₆, they are expected to be broader and shifted downfield.[8]
-
Signal Broadening: Protons attached to nitrogen often exhibit broad signals due to quadrupolar relaxation of the ¹⁴N nucleus and chemical exchange with other labile protons (like trace water) in the sample.
-
Deuterium Exchange: A key confirmatory experiment for assigning N-H protons is the D₂O shake.[1] Upon adding a drop of deuterium oxide to the NMR sample, the labile hydrazino protons will exchange with deuterium, leading to the disappearance of their signals from the ¹H NMR spectrum.
Comparative Analysis with Structurally Related Compounds
To build confidence in our predictions, we can compare the expected spectrum with known data for similar structures.
-
1-Methyl-1H-1,2,4-triazole Derivatives: In various substituted 1-methyl-1H-1,2,4-triazoles, the N-methyl signal consistently appears in the δ 3.5-4.2 ppm range. The substituents on the triazole ring modulate the electron density and thus the precise chemical shift.
-
Hydrazino-Substituted Heterocycles: The ¹H NMR spectra of other hydrazino-substituted aromatic heterocycles show broad signals for the -NH and -NH₂ protons over a wide chemical shift range (δ 3-10 ppm), often dependent on the specific heterocyclic core and the solvent used.[10][11]
The chloro-substituent at the 3-position is expected to have a modest electron-withdrawing effect, which might slightly deshield the N-methyl protons compared to an unsubstituted analogue.
The Critical Role of Solvent Selection
The choice of deuterated solvent is arguably the most critical experimental parameter for the ¹H NMR characterization of this molecule.[6][8][12]
Table 2: Comparison of Common Deuterated Solvents
| Solvent | Properties | Expected Observations for 3-Chloro-5-hydrazino-1-methyl-1H-1,2,4-triazole |
| CDCl₃ | Non-polar, poor hydrogen bond acceptor. | Good for observing the N-CH₃ signal. Hydrazino protons may have lower chemical shifts and could be sharper, but solubility might be an issue. |
| DMSO-d₆ | Highly polar, strong hydrogen bond acceptor. | Excellent solvent for this compound. Hydrazino protons will likely be broad and shifted significantly downfield due to hydrogen bonding with the solvent. This can help in their identification. |
| Methanol-d₄ (CD₃OD) | Polar, protic solvent. | Will readily exchange with the hydrazino protons, causing their signals to broaden or disappear. Useful for confirming the presence of labile protons.[13] |
| Acetone-d₆ | Polar, aprotic. | A good alternative to DMSO-d₆, often providing sharper signals. |
Recommendation: For initial characterization, DMSO-d₆ is the recommended solvent due to its excellent solvating power for polar, heterocyclic compounds and its ability to reveal the presence of exchangeable protons through significant downfield shifts.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to yield a high-quality, interpretable ¹H NMR spectrum.
Sample Preparation
-
Sample Quantity: Weigh approximately 5-10 mg of 3-Chloro-5-hydrazino-1-methyl-1H-1,2,4-triazole for a standard ¹H NMR experiment.[13][14]
-
Solvent: Add approximately 0.6-0.7 mL of high-purity deuterated solvent (e.g., DMSO-d₆) to a clean, dry NMR tube.[14][15]
-
Dissolution: Cap the tube and gently vortex or invert until the sample is completely dissolved. Visually inspect for any suspended particles.
-
Filtration (if necessary): If any solid particles remain, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube. This is crucial for achieving good spectral resolution.
-
Internal Standard: Tetramethylsilane (TMS) is the standard internal reference (δ 0.00 ppm). Most deuterated solvents contain a small amount of TMS.
Data Acquisition
-
Spectrometer: Use a 400 MHz or higher field NMR spectrometer.
-
Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Acquisition Parameters:
-
Pulse Sequence: A standard single-pulse sequence is sufficient.
-
Number of Scans: 8 to 16 scans are typically adequate for a sample of this concentration.
-
Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.
-
-
Data Processing:
-
Apply a Fourier transform to the Free Induction Decay (FID).
-
Phase the spectrum to obtain a flat baseline.
-
Calibrate the chemical shift scale using the residual solvent peak or the TMS signal.
-
Integrate the signals to determine the relative number of protons.
-
Confirmatory D₂O Exchange Experiment
-
Acquire a standard ¹H NMR spectrum as described above.
-
Add 1-2 drops of D₂O to the NMR tube.
-
Gently shake the tube to mix the contents.
-
Re-acquire the ¹H NMR spectrum.
-
Compare the two spectra. The signals corresponding to the hydrazino protons should significantly decrease in intensity or disappear entirely.
Visualizing the Workflow
The following diagram illustrates the logical flow of the ¹H NMR characterization process.
Caption: Workflow for the ¹H NMR characterization of 3-Chloro-5-hydrazino-1-methyl-1H-1,2,4-triazole.
Conclusion
References
-
Webb, G. A. (n.d.). Study of solvent effects on the nitrogen NMR shieldings of some indolizines. Magnetic Resonance in Chemistry. Retrieved from [Link]
-
Ksiazek, M., & Wodyński, A. (2018). Solvent effects on the nitrogen NMR chemical shifts in 1-methylazoles – a theoretical study. Physical Chemistry Chemical Physics. Retrieved from [Link]
- Bahçeci, Ş., & Yüksek, H. (2010). Synthesis of 1,2,4-Triazole Derivatives and Determination of Protonation Constant. Asian Journal of Chemistry.
-
Ismael, S., AL-Mashal, F., & Saeed, B. (n.d.). Influence of solvents on the 1H-NMR chemical shifts of 4-(4-acetyl-5-methyl-1H-1,2,3. Journal of Basrah Researches ((Sciences)). Retrieved from [Link]
-
SpectraBase. (n.d.). Hydrazine - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
Le Grel, P., et al. (2010). 1 H NMR chemical shifts of free hydrazidic (NH h ), amidic (NH a ), carbamidic (NH cb ), and carbazidic NH (NH cz ) protons in reference compounds. ResearchGate. Retrieved from [Link]
-
El-Gammal, O. A. (2015). 1 H NMR chemical shifts (δ) of hydrazones and metal complexes. ResearchGate. Retrieved from [Link]
-
University of Leicester. (n.d.). NMR Sample Preparation. Retrieved from [Link]
-
Wodyński, A., & Ksiazek, M. (2017). Solvent Effects on Nitrogen Chemical Shifts. ResearchGate. Retrieved from [Link]
-
JEOL. (n.d.). Sample preparation for NMR measurements and points to keep in mind. Retrieved from [Link]
-
Reddy, P. P., & Reddy, C. S. (2017). Synthesis and Spectral Characterization of 1,2,4-Triazole Derivatives. AIP Publishing. Retrieved from [Link]
-
Michigan State University. (n.d.). Sample Preparation - Max T. Rogers NMR Facility. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹H- and ¹³C-NMR chemical shifts (ppm) of the triazole ring in compounds 5–14. Retrieved from [Link]
-
da Silva, J. B. P., et al. (2017). 1H-[4][6][12]-triazole-4-carboxylic Acid Ethyl Ester Crystal Structure and ¹H NMR Experimental and Theoretical Study of Conformers of 5-Methyl-1-(4'-methylphenylsulfonylamino)-1H. Journal of the Brazilian Chemical Society. Retrieved from [Link]
-
Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]
-
Li, Y., et al. (2023). Solvents Influence H NMR Chemical Shifts and Complete H and C NMR Spectral Assignments for Florfenicol. Thieme Connect. Retrieved from [Link]
-
Brookes, M. J., & Gibson, M. S. (1975). Hydrazine. Part XIII. 1H-N.M.R. spectroscopy of substituted iminium ions containing cycloalkylidene and substituted benzylidene. Sabinet African Journals. Retrieved from [Link]
-
Organic Chemistry Data & Info. (2020, February 14). NMR Spectroscopy – 1H NMR Chemical Shifts. Retrieved from [Link]
-
D'Souza, L. J., & Zunic, V. B. (2007). Synthesis and NMR Spectral Analysis of Amine Heterocycles: The Effect of Asymmetry on the 1H and 13C NMR Spectra of N,O-Acetals. Journal of Chemical Education. Retrieved from [Link]
-
American Chemical Society. (n.d.). Synthesis and NMR characterization of 1H-1,2,3-triazole derivatives. Retrieved from [Link]
-
Chalker, J. M., et al. (2014). 1H and 13C NMR Data for triazole 1. The Royal Society of Chemistry. Retrieved from [Link]
-
Hassan, H. A. (n.d.). Synthesis and Characterization of Some New 1,2,3-Triazole,Pyrazolin-5-one and thiazolidinone Derivatives. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,2,4-Triazole. Retrieved from [Link]
-
National Chemical Laboratory. (n.d.). NMR STUDIES ON FIVE MEMBERED 1,2,3/1,2,4- TRIAZOLES AND THEIR HYBRID SYSTEMS. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1H-1,2,4-triazoles. Retrieved from [Link]
-
Ali, R. A., Amer, Z., & Al-Tamimi, E. O. (n.d.). Synthesis and characterization of substituted 1, 2,4-triazole and their derivatives on poly ethylene. PharmaInfo. Retrieved from [Link]
-
Bekircan, O., et al. (2015). Synthesis and characterization of some novel 1,2,4-triazoles, 1,3,4-thiadiazoles and Schiff bases incorporating imidazole moiety as potential antimicrobial agents. PubMed. Retrieved from [Link]
-
SpectraBase. (n.d.). 1,2,4-Triazole - Optional[1H NMR] - Chemical Shifts. Retrieved from [Link]
-
Kumar, A., et al. (2019). Synthesis and Characterization of Substituted 1,2,4-Triazole and Its Derivatives. ResearchGate. Retrieved from [Link]
-
Reddit. (2016, December 13). 1H NMR interpretation of an 1,2,3-triazole. Retrieved from [Link]
Sources
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- 13. organomation.com [organomation.com]
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- 15. ou.edu [ou.edu]
Precision Structural Elucidation of 1,2,4-Triazole Hydrazine Derivatives
A Comparative Crystallographic Guide for Medicinal Chemists
Executive Summary
1,2,4-Triazole hydrazine derivatives (including Schiff bases and Mannich bases) represent a cornerstone scaffold in modern medicinal chemistry, exhibiting potent antifungal, anticancer, and anti-inflammatory properties. However, their structural characterization is plagued by prototropic tautomerism (1H/2H/4H forms) and thione-thiol equilibrium , which solution-state analytics often fail to resolve definitively.
This guide objectively compares Single Crystal X-ray Diffraction (SC-XRD) against spectroscopic alternatives, establishing SC-XRD as the non-negotiable gold standard for defining the absolute static stereochemistry and supramolecular architecture of these bioactive molecules.
Part 1: The Structural Conundrum
The core challenge in analyzing 1,2,4-triazole hydrazine derivatives lies in their dynamic nature.
-
Annular Tautomerism: The triazole ring can exist in 1H, 2H, or 4H forms depending on the substitution pattern and hydrogen bonding environment.
-
Exocyclic Tautomerism: Derivatives containing sulfur (e.g., 1,2,4-triazole-3-thiones) exhibit thione (
) thiol ( ) equilibrium. -
Hydrazine/Hydrazone Isomerism: The
bond in Schiff base derivatives introduces geometric isomerism.
Why this matters: A drug's binding affinity is dictated by a specific tautomer/isomer. NMR averages these signals in solution; only SC-XRD captures the bioactive solid-state conformation.
Part 2: Comparative Technology Analysis
The following table contrasts the efficacy of structural elucidation methods for triazole derivatives.
| Feature | Single Crystal XRD (SC-XRD) | Solution State NMR ( | Powder XRD (PXRD) |
| Primary Output | Absolute 3D atomic coordinates & packing | Connectivity & functional groups | Bulk phase purity & crystallinity |
| Tautomer ID | Definitive (via bond lengths/angles) | Ambiguous (time-averaged signals) | Inferential (requires reference pattern) |
| Stereochemistry | Determines Absolute Configuration ( | Relative configuration (via NOESY) | Cannot determine alone |
| Interactions | Visualizes H-bonds & | Infers via chemical shift changes | N/A |
| Sample State | Single Crystal ( | Solution (Solvent effects apply) | Polycrystalline powder |
| Limit of Detection | Atomic resolution ( |
Expert Insight: While NMR is essential for purity checks, it frequently misidentifies the dominant tautomer of 1,2,4-triazoles due to rapid proton exchange in solvents like DMSO or MeOH. SC-XRD is the only method that provides "judicial proof" of the specific tautomer present in the crystal lattice.
Part 3: Experimental Protocol (Self-Validating System)
This protocol ensures high-quality data collection suitable for publication and regulatory submission.
Phase 1: Synthesis & Crystal Growth
Objective: Obtain single crystals suitable for diffraction.
-
Synthesis: React 4-amino-3-substituted-1,2,4-triazole with the appropriate aldehyde (1:1 molar ratio) in ethanol with catalytic glacial acetic acid. Reflux for 4–6 hours.
-
Purification: Recrystallize the crude precipitate from ethanol/DMF mixtures.
-
Crystallization (The Critical Step):
-
Method: Slow evaporation.
-
Solvent System: Dissolve 20 mg of pure compound in 5 mL Ethanol:DMSO (9:1 v/v).
-
Condition: Allow to stand at room temperature (298 K) in a semi-sealed vial.
-
Validation: Inspect under a polarizing microscope. Suitable crystals will extinguish light sharply when rotated.
-
Phase 2: Data Collection & Reduction
Objective: Maximize resolution and redundancy.
-
Mounting: Mount a crystal (
mm) on a glass fiber or MiTeGen loop using paratone oil. -
Diffraction Source: Use Mo-K
radiation ( Å) for standard organic molecules. Use Cu-K if absolute configuration (Chirality) determination is required for light-atom structures (using anomalous dispersion). -
Temperature: Collect data at 100 K (cryostream) to reduce thermal vibration (ellipsoids) and improve high-angle data intensity.
-
Strategy: Collect a full sphere of data (redundancy
) to ensure accurate absorption correction.
Phase 3: Structure Solution Workflow
The following diagram illustrates the logical flow from raw data to refined structure.
Caption: Step-by-step crystallographic workflow from raw diffraction intensity integration to final structural validation.
Part 4: Critical Data Interpretation[1]
To prove the structure of a 1,2,4-triazole hydrazine derivative, you must analyze specific geometric parameters.
1. Tautomer Identification via Bond Lengths
In the 1,2,4-triazole ring, bond lengths distinguish the localized double bonds.
-
Thione Form:
bond length Å (Double bond character). -
Thiol Form:
bond length Å (Single bond character). -
Hydrazine Linkage: The
bond length in the hydrazine moiety ( Å) confirms single bond character, while the Schiff base ( Å) confirms the imine formation.
2. Supramolecular Architecture
These derivatives rarely exist as isolated molecules. They form robust hydrogen-bonded networks.
-
Common Motif: Centrosymmetric dimers formed via
or interactions (Graph set ). -
-Stacking: Planar triazole rings often stack with centroid-centroid distances of
Å, enhancing lattice stability.
Visualizing the Interaction Logic:
Caption: Logic map of intermolecular forces stabilizing 1,2,4-triazole crystals. H-bonds drive dimerization; Pi-stacking drives layer formation.
Part 5: References
-
Inoue, K., et al. (2024).[1] "Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate." Acta Crystallographica Section E, 80(11), 1161-1164.[2] Link
-
BenchChem. (2025).[3] "Unambiguous Structural Confirmation of 1,2,4-Triazole Derivatives: A Comparative Guide to X-ray Crystallography." Link
-
Roman, G. (2016).[4] "Schiff Bases and Triazolothiadiazines Derived from a Thiophene-Substituted 4-Amino-3-Mercapto-1,2,4-Triazole." Scientific Study & Research, 17(2), 137-147. Link
-
Pitucha, M., et al. (2020). "Highly Luminescent 4H-1,2,4-Triazole Derivatives: Synthesis, Molecular Structure and Photophysical Properties." Materials, 13(24), 5650. Link
-
McCarrick, R. M., et al. (1999). "Two Schiff base derivatives of 4-amino-3-propyl-1,2,4-triazole-5-thione."[5] Acta Crystallographica Section C, 55, 2111–2114. Link
Sources
- 1. Synthesis and crystal structure of 1H-1,2,4-triazole-3,5-diamine monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and crystal structure of 1 H-1,2,4-triazole-3,5-di-amine monohydrate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.uaic.ro [chem.uaic.ro]
- 5. Sci-Hub. Two Schiff base derivatives of 4-amino-3-propyl-1,2,4-triazole-5-thione / Acta Crystallographica Section C Crystal Structure Communications, 1999 [sci-hub.sg]
Comparative Guide: Mass Spectrometry Fragmentation Profiling of Chlorotriazoles
Topic: Mass Spectrometry Fragmentation Patterns of Chlorotriazoles Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Chlorotriazoles—chlorinated derivatives of the 1,2,4- and 1,2,3-triazole scaffolds—are critical pharmacophores in antifungal therapeutics (e.g., fluconazole, tebuconazole) and high-energy materials. Their mass spectrometric (MS) analysis presents a unique dichotomy: the chlorine atom acts as both a definitive isotopic label and a driver of distinct fragmentation pathways that differ significantly from their non-halogenated analogs.
This guide compares the fragmentation "performance" of chlorotriazoles under Electron Ionization (EI) versus Electrospray Ionization (ESI) . We analyze how the chlorine substituent dictates pathway selection—specifically the competition between halogen elimination and heterocyclic ring cleavage—providing a self-validating framework for structural elucidation.
The "Chlorine Signature": A Built-in Validation System
Before analyzing fragmentation, the presence of a chlorotriazole is validated by its isotopic envelope. Unlike fluoro- or nitro-triazoles, chlorotriazoles offer a deterministic "checksum" in the MS1 spectrum.
Isotopic Abundance Verification
For a mono-chlorinated triazole, the molecular ion cluster must exhibit the characteristic 3:1 intensity ratio between
| Parameter | Chlorotriazole (M) | Dichlorotriazole (M) | Non-Chlorinated Analog |
| M+2 Intensity | ~32.5% of M | ~65% of M | < 1% (C/N/O isotopes only) |
| M+4 Intensity | Negligible | ~10% of M | Negligible |
| Diagnostic Value | High (Primary Confirmation) | High (Pattern Matching) | Low |
Analyst Note: If your candidate peak does not satisfy this isotopic ratio within
error, it is not a chlorotriazole, regardless of the fragmentation pattern.
Comparative Analysis: EI (Hard) vs. ESI (Soft) Fragmentation
The choice of ionization method fundamentally alters the fragmentation topology of chlorotriazoles.
Comparison Matrix: Ionization Response
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI-MS/MS) |
| Ion Type | Odd-electron Radical Cation ( | Even-electron Protonated Ion ( |
| Primary Loss | Radical Chlorine ( | Neutral Hydrochloric Acid ( |
| Ring Cleavage | Secondary (Occurs after Cl loss) | Competitive (Occurs parallel to HCl loss) |
| Structural Insight | High: Distinguishes isomers via radical stability | Medium: Good for functional group ID; less isomer-specific |
| Sensitivity | Lower (extensive fragmentation) | Higher (molecular ion preservation) |
Performance Verdict
-
Use EI for de novo structure elucidation of synthetic intermediates. The radical-induced fragmentation provides a "fingerprint" unique to the position of the chlorine atom (N-chloro vs. C-chloro).
-
Use ESI-MS/MS for pharmacokinetic profiling (DMPK) and trace quantification. The transition
is a high-intensity MRM (Multiple Reaction Monitoring) channel.
Detailed Fragmentation Mechanisms
The following sections detail the mechanistic causality, supported by diagrammatic workflows.
Pathway A: Electron Ionization (EI) – The "Halogen-First" Cascade
In 70 eV EI-MS, the molecular ion (
Mechanism:
-
Ionization: Formation of the radical cation
. -
-Cleavage/Radical Loss: Homolytic cleavage of the C-Cl or N-Cl bond releases a chlorine radical (
). -
Ring Collapse: The resulting cation is unstable and ejects a nitrile (
) via Retro-Diels-Alder (RDA) or similar cycloreversion.
Figure 1: EI fragmentation pathway showing the priority of radical halogen loss prior to skeletal degradation.
Pathway B: ESI-CID – The "Even-Electron" Rule
In ESI, the precursor is a closed-shell protonated species (
Mechanism:
-
Protonation: Localizes generally on the most basic Nitrogen (N4 in 1,2,4-triazoles).
-
Neutral Elimination:
-
Pathway B1: Elimination of
(36 Da). This requires a proximal hydrogen (often from an adjacent substituent or tautomerization). -
Pathway B2: Direct loss of
(28 Da) or (27 Da) if the chlorine bond is strong (e.g., aryl-chloro substituents).
-
Figure 2: ESI-CID fragmentation showing the bifurcation between HCl elimination and nitrogen extrusion.
Experimental Protocol: Self-Validating Acquisition
To replicate these patterns, use the following protocol. This workflow includes a "System Suitability" step to ensure the instrument is capable of resolving the isotopic fine structure.
Step-by-Step Methodology
1. Sample Preparation:
-
Dissolve chlorotriazole standard to 10 µg/mL in Methanol (LC-MS grade).
-
Critical: Avoid chlorinated solvents (e.g., DCM, Chloroform) to prevent background isobaric interference.
2. System Suitability Test (SST):
-
Inject a known standard (e.g., Tebuconazole).
-
Validation Criteria:
-
Retention time stability < 2% RSD.
-
ratio must be
. -
Signal-to-Noise (S/N) > 100 for the molecular ion.
-
3. Data Acquisition (Q-TOF or Orbitrap Recommended):
-
Source: ESI Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Collision Energy (CE) Ramp: 10, 20, 40 eV. (Ramping is essential to observe both the survivor parent ion and the deep fragmentation products).
4. Data Analysis:
-
Extract Ion Chromatogram (EIC) for M and M+2.
-
Check for "Forbidden Losses": In ESI, a loss of 35 Da (
) suggests in-source fragmentation or incorrect peak picking; look for 36 Da ( ) instead.
References
-
Mass spectra of 1,2,4-Triazoles: A Novel Skeletal Rearrangement. Source: ConnectSci / Australian Journal of Chemistry URL:[Link] (Validates the "Halogen-first" loss mechanism in EI-MS for chlorotriazoles)
-
The even-electron rule in electrospray mass spectra of pesticides. Source: Journal of Mass Spectrometry (PubMed) URL:[Link] (Establishes the preference for neutral losses like HCl over radical losses in ESI)
-
Fragmentation of N-chlorotriazoles. Source: Journal of the Chemical Society, Perkin Transactions 1 URL:[Link] (Details the specific ring cleavage to azirine intermediates)
-
Mass Spectrometry of Drug Derivatives: Characterization of Fragmentation. Source: Freie Universität Berlin URL:[Link] (Provides protocols for isotopic labelling and structural confirmation)
Sources
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
